Bis-PEG21-NHS ester
Descripción
The exact mass of the compound this compound is 1236.60987503 g/mol and the complexity rating of the compound is 1460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBYDMNXKUEOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96N2O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Bis-PEG21-NHS ester?
An In-depth Technical Guide to Bis-PEG21-NHS Ester
Introduction
This compound is a homobifunctional crosslinking reagent widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure is characterized by a long, hydrophilic polyethylene glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester functional groups. This unique architecture allows for the covalent conjugation of two amine-containing molecules, imparting increased solubility and flexibility to the resulting conjugate. This guide provides a detailed examination of its structure, properties, and applications.
Core Structure and Functional Components
The chemical structure of this compound is central to its function. It can be deconstructed into three key components:
-
N-Hydroxysuccinimide (NHS) Esters: The molecule is capped at both ends by NHS esters. These are highly reactive functional groups that specifically target primary amines (-NH2), such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable and covalent amide bonds.[1][2]
-
Polyethylene Glycol (PEG) Spacer: The core of the molecule consists of a discrete PEG (dPEG®) chain with 21 ethylene glycol units.[3] This hydrophilic spacer arm confers several advantageous properties, including enhanced solubility in aqueous buffers, reduced aggregation of conjugates, and increased stability in biological systems.[1][2] The extended length of the PEG chain provides significant spatial separation between the conjugated molecules.
-
Homobifunctional Nature: The presence of identical reactive groups (NHS esters) at both ends makes it a homobifunctional crosslinker. This symmetry is ideal for intermolecular crosslinking of two identical or different proteins or for intramolecularly linking different amine sites within a single protein.
Below is a diagram illustrating the general structure of this compound.
Caption: General schematic of the this compound structure.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. These parameters are critical for designing and executing conjugation experiments, ensuring accurate stoichiometry and characterization of the final products.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₄H₉₆N₂O₂₉ | |
| Molecular Weight | ~1237.34 g/mol | |
| CAS Number | 2221948-98-5 | |
| Appearance | Colorless to off-white Solid-Liquid Mixture or Viscous liquid | |
| Purity | ≥95% | |
| Spacer Arm Length | ~79.1 Å (67 atoms) | |
| Storage Conditions | -20°C, protect from moisture |
Reaction Mechanism and Experimental Protocols
Amine-Reactive Conjugation Pathway
The utility of this compound lies in the reaction between its terminal NHS esters and primary amines. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is between 7.0 and 7.5.
References
An In-Depth Technical Guide to Bis-PEG21-NHS Ester for Researchers
For researchers, scientists, and drug development professionals, Bis-PEG21-NHS ester has emerged as a critical tool in the field of bioconjugation. This homobifunctional crosslinker, characterized by a long polyethylene glycol (PEG) spacer, offers enhanced solubility and flexibility in linking amine-containing biomolecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
This compound is a valuable reagent for creating stable amide bonds between molecules with primary amines. Its extended PEG21 spacer arm not only improves the water solubility of the resulting conjugates but also provides steric accessibility, making it particularly effective for crosslinking large biomolecules such as proteins and antibodies.[1][2] This reagent is widely employed in protein crosslinking for structural studies, the development of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs).[3][4][5]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research. The following tables summarize key quantitative data for this crosslinker.
| Identifier | Value | Reference |
| Chemical Formula | C54H96N2O29 | |
| Molecular Weight | 1237.34 g/mol | |
| CAS Number | 2221948-98-5, 1008402-79-6 | |
| Purity | ≥95% |
| Physical Property | Description | Reference |
| Appearance | Viscous pale liquid or low melting point solid | |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methylene Chloride, and Acetonitrile. | |
| Storage | Store at -20°C with desiccant. The reagent is moisture-sensitive. |
Reactivity and Stability
The utility of this compound is dictated by the reactivity of its N-hydroxysuccinimide (NHS) ester groups towards primary amines and its stability in aqueous solutions.
| Parameter | Condition | Value | Reference |
| Optimal Reaction pH | For reaction with primary amines | 7.0 - 8.5 | |
| Hydrolysis Half-life of NHS Esters (General) | pH 7.4, 25°C | Gradual reaction, steady state by 2 hours | |
| Hydrolysis Half-life of NHS Esters (General) | pH 8.0, 25°C | Half-life of various PEG-NHS esters ranges from ~10 to 34 minutes | |
| Hydrolysis Half-life of NHS Esters (General) | pH 9.0, 25°C | Rapid reaction, steady state within 10 minutes; half-life below 9 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for common experimental procedures.
General Protein Crosslinking
This protocol outlines a general procedure for crosslinking proteins using this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or glycine solution)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. To do this, dissolve approximately 5 mg of the ester in 1 mL of the solvent. It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
References
An In-depth Technical Guide to Bis-PEG21-NHS Ester: Spacer Arm Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG21-NHS ester, a homobifunctional crosslinking reagent. The document details its core characteristics, with a focus on its extended spacer arm, and provides detailed protocols for its application in bioconjugation, including protein crosslinking, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.
Core Characteristics of this compound
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 21-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1] The defining feature of this reagent is its long, hydrophilic PEG spacer, which imparts several advantageous properties to the crosslinker and the resulting conjugates.
The extended PEG chain enhances the aqueous solubility of the reagent and the modified biomolecules, mitigating the aggregation and precipitation issues often encountered with more hydrophobic crosslinkers.[1] Furthermore, the flexibility of the PEG chain provides steric accessibility, allowing the reactive NHS ester groups to reach amine residues in sterically hindered environments. The precisely defined length of the PEG21 spacer allows for controlled and reproducible crosslinking over a significant distance.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₉₆N₂O₂₉ | [2][3] |
| Molecular Weight | ~1237.34 g/mol | [4] |
| CAS Number | 2221948-98-5, 1008402-79-6 | |
| Spacer Arm Length | 79.1 Å | |
| Spacer Arm Atom Count | 67 atoms | |
| Purity | ≥95% | |
| Appearance | Viscous liquid or solid-liquid mixture | |
| Solubility | Soluble in DMSO, DMF, methylene chloride, acetonitrile | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific applications.
General Protein Crosslinking
This protocol describes the use of this compound to crosslink proteins in solution, for example, to study protein-protein interactions or to stabilize protein complexes.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. To avoid hydrolysis of the NHS ester, do not store the stock solution in aqueous buffers.
-
Reaction Setup: Add the this compound stock solution to the protein sample to achieve a final concentration that represents a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.
-
Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted NHS esters.
-
Purification: Remove excess crosslinker and quenching buffer byproducts from the crosslinked protein sample using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinking results using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Workflow)
This protocol outlines a conceptual workflow for the synthesis of an ADC by conjugating a small molecule drug containing a primary amine to an antibody via this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Amine-containing cytotoxic drug
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.4-8.5) using a desalting column or dialysis.
-
Partial Reduction (for site-specific conjugation, optional): For site-specific conjugation to cysteine residues, the antibody's interchain disulfides can be partially reduced using a reducing agent like TCEP. This is followed by purification to remove the reducing agent. This protocol focuses on lysine conjugation.
-
Activation of the Drug (if necessary): If the drug molecule does not contain a primary amine, it may need to be chemically modified to introduce one.
-
Conjugation Reaction:
-
Prepare a stock solution of the amine-containing drug in DMSO.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
In a two-step reaction:
-
First, react the this compound with the amine-containing drug in a molar excess of the crosslinker to form a drug-linker intermediate. This reaction is typically carried out in an organic solvent.
-
After purification of the drug-linker intermediate, add it to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically performed at room temperature for 1-2 hours.
-
-
Alternatively, in a one-step reaction, add the this compound to the antibody solution first, followed by the addition of the amine-containing drug. This approach may lead to a more heterogeneous product.
-
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other reaction components using size-exclusion chromatography (SEC).
-
Characterization: Characterize the ADC for properties such as DAR, purity, and binding affinity.
PROTAC Synthesis (Conceptual Workflow)
This protocol provides a conceptual workflow for synthesizing a PROTAC by linking a target protein ligand and an E3 ligase ligand, both containing primary amines, using this compound.
Materials:
-
Target protein ligand with a primary amine
-
E3 ligase ligand with a primary amine
-
This compound
-
Anhydrous DMSO or DMF
-
Appropriate reaction buffers and purification systems (e.g., HPLC)
Procedure:
-
Ligand Preparation: Ensure both the target protein ligand and the E3 ligase ligand have a suitable primary amine for conjugation and are dissolved in an appropriate anhydrous solvent.
-
Stepwise Conjugation: A stepwise approach is recommended to avoid the formation of homodimers of the ligands.
-
Step 1: Formation of Ligand 1-Linker Intermediate: React the first ligand (e.g., the target protein ligand) with a molar excess of this compound in an anhydrous solvent. This reaction will result in the formation of a mono-substituted linker-ligand intermediate, where one NHS ester has reacted with the ligand's amine, and the other remains active.
-
Purification of Intermediate: Purify the mono-substituted intermediate from unreacted ligand and excess crosslinker using an appropriate method such as HPLC.
-
Step 2: Conjugation with Ligand 2: React the purified ligand 1-linker intermediate with the second ligand (e.g., the E3 ligase ligand). The reaction conditions should be optimized to ensure efficient conjugation.
-
-
Final Purification: Purify the final PROTAC molecule from any unreacted components and byproducts using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as mass spectrometry and NMR.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action for ADCs and PROTACs, as well as a general experimental workflow for protein crosslinking.
References
A Technical Guide to Homobifunctional Crosslinkers: Focus on Bis-PEG21-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of homobifunctional crosslinkers, with a specific focus on Bis-PEG21-NHS ester. This document provides detailed technical data, experimental methodologies, and visual representations of workflows to empower researchers in their bioconjugation and drug development endeavors.
Introduction to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling the covalent linkage of two molecules that each have a functional group targeted by the crosslinker.[1] These reagents are instrumental in a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the functionalization of surfaces.[2][3] The choice of a homobifunctional crosslinker is dictated by several factors, including the target functional groups, the desired spacer arm length, and the solubility of the crosslinker and the resulting conjugate.[2]
N-hydroxysuccinimide (NHS) esters are a prominent class of amine-reactive functional groups used in homobifunctional crosslinkers.[2] They react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction proceeds optimally at a physiological to slightly alkaline pH (typically 7.2-8.5).
This compound: A Detailed Profile
This compound is a homobifunctional crosslinker featuring two NHS ester groups at either end of a 21-unit polyethylene glycol (PEG) spacer. The long, hydrophilic PEG chain imparts several advantageous properties, including increased solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduced aggregation of conjugated proteins, and minimized immunogenicity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Bis-dPEG21-NHS ester | |
| Molecular Formula | C₅₄H₉₆N₂O₂₉ | |
| Molecular Weight | 1237.34 g/mol | |
| CAS Number | 2221948-98-5 | |
| Spacer Arm Length | 79.1 Å (67 atoms) | |
| Purity | >95% | |
| Appearance | Solid to liquid mixture | |
| Storage Temperature | -20°C |
Reactivity and "Cleavability" in ADCs
The NHS esters of this compound react with primary amines to form highly stable amide bonds. While these amide bonds are generally considered non-cleavable under physiological conditions, this compound is often described as a "cleavable ADC linker". This apparent contradiction arises from the broader context of ADC design. In many ADC applications, the "cleavage" refers to the release of the cytotoxic drug from the antibody within the target cell. This release is often mediated by other labile functionalities incorporated into the overall linker structure, which can be sensitive to the low pH of endosomes and lysosomes or susceptible to enzymatic degradation by proteases like cathepsins. Therefore, while the amide bond formed by the NHS ester is stable, the entire linker-drug conjugate can be designed to be cleaved at a different site.
Experimental Protocols
The following section provides a detailed, generalized methodology for protein-protein crosslinking using this compound. This protocol is a starting point and should be optimized for specific applications.
Materials
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Protein(s) of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The reagent is moisture-sensitive, so it is crucial to use anhydrous solvents and to avoid preparing large quantities of stock solution for long-term storage.
-
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a suitable concentration. Buffers containing primary amines, such as Tris, will compete with the target protein for reaction with the NHS ester.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.
-
-
Analysis:
-
The crosslinked products can be analyzed by various techniques, such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry, to confirm the success of the crosslinking reaction and to identify the crosslinked species.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the use of this compound.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for protein crosslinking.
Caption: Conceptual overview of an Antibody-Drug Conjugate (ADC).
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for utilizing Bis-PEG21-NHS ester in bioconjugation, with a focus on its reaction with primary amines. This homobifunctional crosslinker is a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 21-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of two molecules that possess primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media. Its primary application lies in linking biomolecules for various research and therapeutic purposes, including protein crosslinking for structural studies and the synthesis of ADCs and PROTACs.
Chemical Structure:
-
Molecular Formula: C₅₄H₉₆N₂O₂₉
-
Molecular Weight: 1237.35 g/mol
-
CAS Number: 2221948-98-5
Core Principles of NHS Ester Reactivity with Primary Amines
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. This reaction is highly efficient and results in the formation of a stable amide bond.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.
The Critical Role of pH
The pH of the reaction environment is a paramount factor influencing the efficiency of the conjugation. The reaction rate is dependent on the concentration of the unprotonated primary amine, which acts as the nucleophile.
-
Low pH: At a pH below the pKa of the primary amine (typically around 9-10.5 for the ε-amino group of lysine), the amine group is predominantly protonated (-NH₃⁺) and thus, non-nucleophilic. This significantly reduces the reaction rate.
-
Optimal pH: The optimal pH range for NHS ester reactions with primary amines is generally between 7.2 and 8.5 . In this range, a sufficient concentration of the deprotonated amine is present to facilitate the reaction, while minimizing the competing hydrolysis of the NHS ester.
-
High pH: At pH values above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, leading to a lower yield of the desired conjugate.
Quantitative Data on NHS Ester Reactivity
Hydrolysis Half-lives of PEG-NHS Esters
The stability of the NHS ester in aqueous solution is a critical consideration. The half-life of hydrolysis is highly dependent on the pH and the specific chemical structure of the ester.
| pH | Temperature (°C) | Half-life of Hydrolysis (Representative PEG-NHS Esters) |
| 7.0 | 25 | 1-4 hours |
| 8.0 | 25 | 30-60 minutes |
| 8.5 | 25 | 10-20 minutes |
| 9.0 | 25 | < 10 minutes |
Note: This data is generalized from various sources on PEG-NHS esters and should be used as a guideline. Empirical determination of the optimal conditions for this compound is recommended.
Effect of pH on Reaction Rates
The following table illustrates the general trend of increasing reaction rates with higher pH for both the desired amidation reaction and the competing hydrolysis reaction.
| pH | Relative Amidation Rate | Relative Hydrolysis Rate |
| 7.0 | Low | Low |
| 7.5 | Moderate | Moderate |
| 8.0 | High | Moderate to High |
| 8.5 | Very High | High |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization for specific applications is highly recommended.
General Protein-Protein Crosslinking Protocol
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein A and Protein B in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Reaction Setup: Combine Protein A and Protein B in the reaction buffer. The molar ratio of the proteins will depend on the experimental design.
-
Initiate Reaction: Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the crosslinker over the protein with the lower concentration is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by SEC.
Quantification of NHS Ester Reactivity (Hydrolysis Method)
This protocol allows for a qualitative or semi-quantitative assessment of the reactivity of the NHS ester by measuring the release of N-hydroxysuccinimide upon hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Solution: Dissolve a known concentration of this compound in the amine-free buffer.
-
Initial Measurement: Immediately measure the absorbance of the solution at 260 nm. This represents the baseline absorbance.
-
Incubation: Incubate the solution at room temperature.
-
Monitor Absorbance: Periodically measure the absorbance at 260 nm. An increase in absorbance indicates the release of NHS and the hydrolysis of the ester.
-
Data Analysis: The rate of increase in absorbance is proportional to the rate of hydrolysis. This can be used to estimate the half-life of the NHS ester under the tested conditions.
Logical Relationships in Bioconjugation Strategy
The successful implementation of this compound in a bioconjugation strategy requires careful consideration of several interconnected factors.
Conclusion
This compound is a versatile and effective homobifunctional crosslinker for applications requiring the conjugation of primary amine-containing molecules. A thorough understanding of the principles of NHS ester chemistry, particularly the critical role of pH and the competing hydrolysis reaction, is essential for achieving optimal results. While specific kinetic data for this molecule is limited, the provided general principles, quantitative estimates, and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this compound in their work. Empirical optimization of reaction conditions for each specific application is strongly encouraged to ensure high-yield and reproducible conjugations.
Unlocking Advanced Bioconjugates: A Technical Guide to the PEG21 Spacer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics and diagnostics, the rational design of linker technologies is paramount to achieving optimal efficacy, stability, and pharmacokinetic profiles. Among the arsenal of molecular linkers, polyethylene glycol (PEG) spacers have become indispensable tools. This in-depth technical guide focuses on the discrete PEG21 spacer, a 21-unit polyethylene glycol chain, elucidating its core features, benefits, and applications in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Features of the PEG21 Spacer
The PEG21 spacer is a monodisperse polyethylene glycol derivative characterized by a defined chain length of 21 ethylene glycol units. This precise composition offers significant advantages over polydisperse PEG mixtures by ensuring batch-to-batch consistency and resulting in more homogenous bioconjugates with predictable properties.[1]
Physicochemical Properties
The fundamental properties of the PEG21 spacer are summarized in the table below. These characteristics contribute to its utility in enhancing the performance of conjugated molecules.
| Property | Value | Reference |
| Chemical Formula | C40H82O21 | [2][3] |
| Molecular Weight (MW) | ~899.1 g/mol | [2][3] |
| Structure | Linear polymer of 21 ethylene glycol units with terminal hydroxyl groups |
Note: The terminal hydroxyl groups can be functionalized with various reactive moieties (e.g., NHS ester, maleimide, azide, alkyne) to facilitate specific conjugation chemistries.
Key Benefits of Employing a PEG21 Spacer
The incorporation of a PEG21 spacer into bioconjugates imparts a range of beneficial properties that address common challenges in drug development.
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads, such as cytotoxic agents used in ADCs and small molecule inhibitors in PROTACs, are hydrophobic. This can lead to aggregation and poor solubility in aqueous physiological environments. The hydrophilic nature of the PEG21 spacer acts as a solubilizing agent, effectively mitigating aggregation and improving the overall solubility of the bioconjugate. This is crucial for maintaining stability during formulation and administration.
Improved Pharmacokinetics
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. The PEG21 spacer, by increasing the hydrodynamic radius of the conjugate, can reduce renal clearance, leading to a longer plasma half-life. This extended circulation time can result in greater exposure of the target tissue to the therapeutic agent.
| ADC Linker | Clearance (mL/day/kg) | Exposure (AUC; µg*day/mL) | In Vivo Half-Life (days) |
| IgG Control | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 100 | 3,500 | - |
| ADC with PEG4 Linker | 160 | 5,600 | - |
| ADC with PEG8 Linker | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 290 | 10,000 | 5.8 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers. It is important to note that the optimal PEG length can be influenced by the specific antibody, payload, and conjugation site.
Reduced Immunogenicity and Non-Specific Binding
The flexible and hydrophilic PEG21 chain can create a "shield" around the conjugated molecule, masking it from the immune system and reducing the potential for an immunogenic response. This shielding effect also minimizes non-specific interactions with other proteins and tissues, which can help to reduce off-target toxicity and improve the therapeutic window.
Optimized Spacing and Steric Hindrance
The defined length of the PEG21 spacer provides critical spatial separation between the conjugated moieties. In ADCs, this can prevent the cytotoxic payload from interfering with the antibody's binding to its target antigen. In PROTACs, the linker length is a critical determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent protein degradation.
Applications in Drug Development
The unique features of the PEG21 spacer make it a valuable component in the design of various advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG21 spacer can be incorporated into the linker connecting the monoclonal antibody to the cytotoxic payload.
The inclusion of the PEG21 spacer can lead to ADCs with higher drug-to-antibody ratios (DARs) without the aggregation issues associated with hydrophobic payloads.
PROteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG21 spacer can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand.
The length and flexibility of the PEG21 linker are critical for enabling the formation of a productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome. The hydrophilicity of the PEG21 spacer also improves the often-poor solubility of PROTAC molecules.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates containing a PEG21 spacer. Below are representative protocols for key experiments.
Conjugation of an Amine-Reactive PEG21-NHS Ester to a Protein
This protocol describes the conjugation of a PEG21 spacer, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG21-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
PEG21-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG21-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the PEG21-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG21-NHS ester and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
Synthesis of a PROTAC using a Bifunctional PEG21 Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule using a heterobifunctional PEG21 linker, for example, one functionalized with an amine and a carboxylic acid.
Materials:
-
Amine-functionalized PEG21-carboxylic acid
-
Target protein ligand with a carboxylic acid or amine for coupling
-
E3 ligase ligand with a carboxylic acid or amine for coupling
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
First Coupling Reaction:
-
Dissolve the target protein ligand (containing a carboxylic acid) and coupling reagents in anhydrous DMF.
-
Add the amine-functionalized end of the PEG21-carboxylic acid linker and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting ligand-PEG21-acid intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified ligand-PEG21-acid intermediate, the E3 ligase ligand (containing an amine), and coupling reagents in anhydrous DMF.
-
Add a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Conclusion
The PEG21 spacer offers a compelling combination of defined length, hydrophilicity, and biocompatibility, making it a powerful tool for the design and development of advanced bioconjugates. Its ability to improve solubility, enhance pharmacokinetic properties, and provide optimal spatial separation between conjugated moieties addresses key challenges in the creation of effective and safe therapeutics. As the demand for precisely engineered ADCs, PROTACs, and other complex biologics continues to grow, the strategic implementation of discrete PEG spacers like PEG21 will be instrumental in advancing the next generation of medicines.
References
An Introduction to PEGylation using Bis-PEG21-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of polyethylene glycol (PEG)ylation utilizing the homobifunctional crosslinker, Bis-PEG21-NHS ester. It covers the fundamental chemistry, experimental protocols, and key applications, offering a comprehensive resource for professionals in bioconjugation and drug development.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or antibody fragments. This bioconjugation technique is a well-established and widely used strategy to improve the pharmacokinetic and pharmacological properties of therapeutic agents.[1][2] Key advantages conferred by PEGylation include:
-
Increased Serum Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its rate of renal clearance.[1]
-
Enhanced Stability: PEG chains can protect the protein from proteolytic degradation and increase its conformational stability.[3]
-
Reduced Immunogenicity: The PEG polymer can mask antigenic epitopes on the protein surface, decreasing the potential for an immune response.
-
Improved Solubility: PEGylation is particularly effective for enhancing the aqueous solubility of hydrophobic molecules.
This compound is a specific type of PEGylation reagent characterized as a homobifunctional crosslinker. It possesses two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 21-unit PEG chain, enabling the covalent crosslinking of molecules containing primary amines.
Chemical Properties and Mechanism of Action
The this compound is a discrete, monodisperse PEG linker, meaning it has a defined molecular weight and spacer arm length, which provides high precision in crosslinking applications.
Reagent Specifications
Quantitative data for this compound and related homobifunctional linkers are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | NHS-dPEG®21-NHS ester | N/A |
| CAS Number | 2221948-98-5, 1008402-79-6 | |
| Molecular Formula | C₅₄H₉₆N₂O₂₉ | |
| Molecular Weight | 1237.34 g/mol | |
| Purity | Typically ≥95% | |
| Spacer Arm Length | ~80 Å (Angstroms) | N/A |
| Storage | -20°C with desiccant |
Mechanism of Amine-Reactive Conjugation
The core of the PEGylation process with this reagent is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine (-NH₂). This reaction is most efficient at a pH between 7 and 9. The primary amine, present at the N-terminus of proteins and in the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS leaving group.
The primary competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and in dilute protein solutions. Therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.
Experimental Protocols and Considerations
A successful PEGylation strategy requires careful optimization of reaction parameters.
Recommended Reaction Conditions
The following table outlines typical starting parameters for a protein conjugation experiment. These should be optimized for each specific protein and application.
| Parameter | Recommended Range/Value | Rationale & Notes | Source |
| pH | 7.0 - 8.5 | Balances amine reactivity (favored at higher pH) with NHS ester hydrolysis (increases at higher pH). A common starting point is pH 7.4. | |
| Buffer System | Phosphate-buffered saline (PBS), HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the target protein for reaction with the NHS ester. | |
| Molar Excess of PEG | 10- to 50-fold excess over protein | The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. A 20-fold excess over an antibody typically yields 4-6 PEG linkers per molecule. | |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency and reduce the relative rate of NHS ester hydrolysis. | |
| Reaction Time | 30 - 60 minutes at Room Temp. or 2 hours at 4°C | Lower temperatures can be used to slow the reaction and minimize protein degradation if the target is sensitive. | |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Added after the desired incubation time to consume any unreacted NHS esters and terminate the reaction. |
Detailed Experimental Protocol
This protocol provides a general procedure for protein crosslinking or dimerization.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a protein solution (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are neutralized.
-
-
Purification:
-
Remove unreacted PEG reagent, the NHS byproduct, and quenching reagent from the PEGylated protein conjugate.
-
Common methods include size-exclusion chromatography (SEC), dialysis, or the use of spin desalting columns.
-
-
Characterization and Storage:
-
Analyze the purified conjugate to confirm the degree of PEGylation using methods like SDS-PAGE (which will show a shift in molecular weight), SEC-HPLC, or mass spectrometry.
-
Store the final PEGylated protein under conditions optimal for the unmodified protein.
-
Visualization of Workflows and Applications
General Experimental Workflow
The following diagram illustrates the complete workflow for a typical PEGylation experiment.
Application in Therapeutic Dimerization
A key application of a homobifunctional crosslinker like this compound is the creation of protein dimers. For example, dimerizing a single-chain antibody fragment (scFv) or a therapeutic peptide can dramatically increase its binding avidity to a target receptor, leading to enhanced downstream signaling and greater therapeutic efficacy.
Conclusion
This compound is a powerful and precise tool for PEGylation, offering researchers the ability to crosslink, dimerize, or modify proteins and other amine-containing molecules. Its defined length and reactive ends allow for reproducible conjugation strategies. By carefully controlling experimental conditions such as pH, molar ratio, and reaction time, scientists can leverage the benefits of PEGylation to develop more stable, less immunogenic, and longer-circulating therapeutics. The protocols and data presented in this guide serve as a foundational resource for the successful application of this versatile crosslinking reagent.
References
An In-Depth Technical Guide to Bis-PEG21-NHS Ester for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG21-NHS ester, a homobifunctional crosslinking agent, tailored for professionals engaged in protein analysis and therapeutic development. We will delve into its chemical properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and quantitative data to facilitate its effective use in your research.
Introduction to this compound: A Versatile Tool for Protein Crosslinking
This compound is a chemical crosslinker used to covalently link proteins and other biomolecules.[1] It belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely employed for their ability to efficiently react with primary amines on proteins.[2][3] The "Bis" prefix indicates that the molecule is homobifunctional, meaning it has two identical reactive groups—in this case, NHS esters—at either end of a spacer arm.[1]
The defining feature of this particular crosslinker is its long, flexible polyethylene glycol (PEG) spacer, composed of 21 ethylene glycol units.[1] This PEG21 spacer confers several advantageous properties, including increased water solubility of the crosslinker and the resulting conjugate, enhanced flexibility, and an extended reach for linking distant sites on a protein or between interacting proteins. These characteristics make this compound a powerful tool for a variety of applications, from studying protein structure and interactions to developing novel bioconjugates and drug delivery systems.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C54H96N2O29 | |
| Molecular Weight | 1237.34 g/mol | |
| CAS Number | 2221948-98-5, 1008402-79-6 | |
| Spacer Arm | PEG21 (Polyethylene Glycol with 21 ethylene glycol units) | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters at both ends | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in aqueous media and organic solvents like DMSO and DMF |
The Chemistry of Crosslinking: Reaction Mechanism
The crosslinking reaction with this compound is a two-step process that targets primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.
The reaction proceeds via nucleophilic substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.
Below is a diagram illustrating the reaction mechanism of an NHS ester with a primary amine on a protein.
Experimental Protocols
The following protocols provide a general framework for using this compound in protein crosslinking experiments. It is important to note that optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically for each specific system.
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided.
-
Reagent Preparation: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. To avoid condensation, allow the vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Quenching the Reaction: The crosslinking reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.
Protocol for Intramolecular and Intermolecular Crosslinking of Soluble Proteins
This protocol is designed for studying the structure of a single protein or a protein complex in solution.
Materials:
-
Purified protein(s) in an appropriate amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen amine-free buffer.
-
Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of crosslinker over protein. A starting point of a 10- to 50-fold molar excess is recommended. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted crosslinker and byproducts by dialysis or using a desalting column.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, western blotting, and/or mass spectrometry.
Workflow for Crosslinking Mass Spectrometry (CX-MS)
CX-MS is a powerful technique for identifying crosslinked peptides and mapping protein-protein interactions. The general workflow is depicted below.
References
Methodological & Application
Application Notes and Protocols for Protein-Protein Crosslinking with Bis-PEG21-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG21-NHS ester is a homobifunctional crosslinking reagent that covalently links proteins and other biomolecules containing primary amines. This reagent is composed of two N-hydroxysuccinimide (NHS) ester groups at either end of a 21-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.[1]
The hydrophilic PEG spacer arm enhances the solubility of the crosslinker in aqueous buffers, reduces the potential for aggregation of the crosslinked conjugates, and can minimize the immunogenicity of the resulting conjugate.[2][3] This makes this compound an ideal tool for a variety of applications, including the study of protein-protein interactions, the stabilization of protein complexes for structural analysis, and the preparation of antibody-drug conjugates (ADCs) and other protein conjugates.[4][5]
Chemical Properties and Reaction Mechanism
The reaction of this compound with primary amines is most efficient at a pH range of 7.2 to 8.5. The primary competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. Therefore, it is crucial to perform the crosslinking reaction in an amine-free buffer and to prepare the crosslinker solution immediately before use.
The overall reaction scheme is as follows:
Protein 1-NH₂ + NHS-PEG21-NHS + H₂N-Protein 2 → Protein 1-NH-CO-PEG21-CO-NH-Protein 2 + 2 NHS
Data Presentation
Table 1: Recommended Molar Excess of this compound for Various Applications
| Application | Recommended Molar Excess (Crosslinker:Protein) | Notes |
| General Protein-Protein Crosslinking | 10- to 50-fold | Empirical optimization is recommended to achieve the desired level of crosslinking. |
| Intramolecular Crosslinking (Protein Structure Studies) | 100- to 1000-fold | Higher molar excess and low protein concentration (<1 mg/mL) favor intramolecular crosslinking. |
| Antibody Labeling (e.g., for ADCs) | 20-fold | A 20-fold molar excess typically results in the labeling of 4-6 linkers per antibody (IgG) molecule. |
| Crosslinking in Whole Cells or Lysates | 1-5 mM (final concentration) | Higher concentrations are often required in complex biological samples. |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the importance of pH control during the crosslinking reaction.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking in Solution
Materials:
-
This compound
-
Protein(s) of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be between 1-5 mg/mL.
-
Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer by using a desalting column or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Extracellular Crosslinking of Cell Surface Proteins
Materials:
-
Cells in suspension or adherent cells
-
Phosphate-buffered saline (PBS), pH 8.0 (amine-free)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).
-
Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 250 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For decreased internalization of the crosslinker, the incubation can be performed at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked cell surface proteins by immunoprecipitation, western blotting, or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: A generic signaling pathway illustrating protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-PE21-NHS ester, CAS 2221948-98-5 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Step-by-Step Guide for Antibody Labeling with Bis-PEG21-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with various molecules is a cornerstone of modern biotechnology and drug development. Applications ranging from diagnostics and imaging to the creation of highly targeted therapeutics like Antibody-Drug Conjugates (ADCs) rely on the stable and efficient labeling of antibodies. Bis-PEG21-NHS ester is a homobifunctional crosslinker that facilitates the covalent attachment of a long-chain polyethylene glycol (PEG) spacer to antibodies. This PEGylation strategy is employed to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate. The N-hydroxysuccinimide (NHS) esters at both ends of the PEG21 chain react with primary amines (e.g., on lysine residues) on the antibody to form stable amide bonds.
This document provides a detailed protocol for the labeling of antibodies with this compound, guidance on the characterization of the conjugate, and an example of its application in the context of targeted cancer therapy.
Chemical Reaction
The fundamental reaction involves the acylation of primary amine groups on the antibody by the NHS ester groups of the this compound. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of antibody amine with this compound.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) free of amine-containing buffers (like Tris or glycine) and stabilizers (like BSA).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5.[]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
-
UV-Vis Spectrophotometer.
Protocol for Antibody Labeling
This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of labeling.
1. Antibody Preparation:
- If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.
- This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
- Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
2. Preparation of this compound Stock Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO.
- Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. The stock solution should be prepared fresh and any unused portion discarded.
3. Labeling Reaction:
- The molar ratio of this compound to the antibody will determine the degree of labeling (DOL). A starting point for optimization is a 10 to 50-fold molar excess of the reagent to the antibody.
- Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.
- Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid antibody denaturation.
- Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
4. Quenching the Reaction:
- To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
- The primary amines in the Quenching Buffer will react with any unreacted this compound.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Antibody:
- Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
- For SEC, equilibrate the column with PBS and elute the antibody conjugate.
- For dialysis, perform against PBS at 4°C with several buffer changes.
Experimental Workflow
Caption: Experimental workflow for antibody labeling.
Data Presentation
The degree of labeling (DOL), which is the average number of PEG molecules conjugated to each antibody, is a critical parameter. It can be influenced by the molar ratio of the this compound to the antibody, reaction time, and pH. The following table provides example data on how the molar ratio can affect the DOL.
| Molar Ratio (this compound : Antibody) | Expected Degree of Labeling (DOL) |
| 5:1 | 1 - 3 |
| 10:1 | 3 - 5 |
| 20:1 | 4 - 7 |
| 50:1 | 6 - 10 |
Note: This data is illustrative. The optimal molar ratio and resulting DOL should be determined empirically for each specific antibody.
Characterization of the Labeled Antibody
The labeled antibody should be characterized to confirm successful conjugation and to assess its quality.
-
Degree of Labeling (DOL): While direct UV-Vis determination of DOL for a non-chromophoric PEG linker is not straightforward, techniques like MALDI-TOF mass spectrometry can be used to determine the mass shift upon conjugation, from which the DOL can be calculated. Alternatively, a chromophoric tag can be introduced at the other end of the bifunctional linker for spectrophotometric analysis.
-
Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to detect the presence of aggregates.
-
Integrity: SDS-PAGE analysis under reducing and non-reducing conditions can be performed to ensure the integrity of the antibody has been maintained during the labeling process.
-
Binding Affinity: The antigen-binding affinity of the labeled antibody should be compared to that of the unlabeled antibody using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.
Application Example: Targeting the HER2 Signaling Pathway in Cancer
Antibodies labeled with this compound can be used as a component in the construction of Antibody-Drug Conjugates (ADCs). The PEG linker can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.
A prominent target in cancer therapy is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and other cancers.[2][3][4] An anti-HER2 antibody can be conjugated to a cytotoxic drug via a linker like this compound.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway.
The binding of an anti-HER2 ADC to the HER2 receptor on a cancer cell leads to the internalization of the ADC-receptor complex.[2] Once inside the cell, the cytotoxic payload is released, leading to cell death. The PEG linker can play a crucial role in the stability of the ADC in circulation and its subsequent release kinetics within the tumor microenvironment or inside the cancer cell.
Conclusion
The use of this compound for antibody labeling provides a robust method for generating PEGylated antibodies with enhanced properties. The detailed protocol and characterization methods described in this application note offer a comprehensive guide for researchers in academia and industry. The successful application of such conjugates in the development of targeted therapies like ADCs highlights the importance of well-defined and controlled bioconjugation strategies.
References
- 2. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG21-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG21-NHS ester is a homobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs). This reagent facilitates the covalent attachment of cytotoxic drug payloads to monoclonal antibodies (mAbs), a critical step in creating targeted cancer therapies. The structure of this compound features a 21-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The NHS esters react with primary amines, such as the lysine residues on the surface of antibodies, to form stable amide bonds.
The extended PEG chain offers several advantages in ADC design, including increased hydrophilicity of the final conjugate, which can mitigate aggregation issues often associated with hydrophobic drug payloads. Furthermore, the PEG spacer can influence the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life. This compound is classified as a cleavable linker, suggesting that the ester bonds within its structure can be hydrolyzed within the target cell, facilitating the release of the cytotoxic payload.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound in the preparation and characterization of ADCs, accompanied by illustrative quantitative data and visualizations to guide researchers in their drug development efforts.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in ADC development.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₉₆N₂O₂₉ | |
| Molecular Weight | 1237.34 g/mol | |
| Appearance | Viscous liquid or solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Reactivity | Reacts with primary amines |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol outlines the steps for conjugating a drug payload to a monoclonal antibody using this compound. This procedure is a non-site-specific conjugation targeting surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Drug payload with a primary amine handle
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Conical tubes
-
Pipettes and tips
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.
-
Adjust the antibody concentration to a working range of 2-10 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker in anhydrous DMSO immediately before use. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL solution.
-
-
Drug Payload Preparation:
-
Prepare a stock solution of the amine-containing drug payload in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a conical tube, combine the antibody solution with the desired molar excess of the this compound stock solution. A common starting point is a 5 to 20-fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Add the drug payload stock solution to the reaction mixture. The molar ratio of the drug to the antibody will need to be optimized depending on the desired drug-to-antibody ratio (DAR).
-
Continue the incubation for another 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug, linker, and other byproducts using size-exclusion chromatography (SEC) or another suitable purification method.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or mass spectrometry (see Protocol 2).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. This protocol describes a common method for its determination using UV-Vis spectroscopy.
Materials:
-
Purified ADC solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug payload (A_drug).
-
Use the conjugation buffer as a blank.
-
-
DAR Calculation:
-
The concentration of the antibody and the drug can be calculated using the Beer-Lambert law. The following equations are used:
-
Antibody Concentration (M) = (A280 - (A_drug × CF)) / ε_Ab
-
Drug Concentration (M) = A_drug / ε_drug
-
Where:
-
CF is the correction factor for the drug's absorbance at 280 nm (CF = ε_drug_280 / ε_drug_max).
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
ε_drug is the molar extinction coefficient of the drug at its maximum absorbance wavelength.
-
ε_drug_280 is the molar extinction coefficient of the drug at 280 nm.
-
-
-
The average DAR is then calculated as:
-
DAR = Drug Concentration (M) / Antibody Concentration (M)
-
-
Quantitative Data
The following tables present illustrative data that may be obtained from experiments utilizing this compound. Note: This data is hypothetical and intended for instructional purposes. Actual results will vary depending on the specific antibody, drug, and experimental conditions.
Table 1: Illustrative Drug-to-Antibody Ratios (DAR) with Varying Linker:Antibody Molar Ratios
| Linker:Antibody Molar Ratio | Average DAR |
| 5:1 | 2.5 |
| 10:1 | 4.1 |
| 20:1 | 6.8 |
Table 2: Illustrative Stability of an ADC with this compound Linker in Human Plasma
| Time (days) | % Intact ADC |
| 0 | 100 |
| 1 | 95 |
| 3 | 88 |
| 7 | 75 |
Visualizations
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an ADC.
Logical Relationship: Key Considerations for ADC Development
Caption: Interrelated factors in the development of effective ADCs.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Bis-PEG21-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and research probes. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system.[1][2]
Bis-PEG21-NHS ester is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at the termini of a 21-unit PEG chain. The NHS esters react with primary amines (e.g., lysine residues on proteins or amine-functionalized surfaces) to form stable amide bonds.[3] This bifunctionality allows for either the crosslinking of amine-containing molecules or the surface modification of nanoparticles with a flexible, hydrophilic PEG spacer. This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound.
Applications
Nanoparticles functionalized with this compound have a wide range of applications in biomedical research and drug development, including:
-
Targeted Drug Delivery: The PEG spacer can be used to attach targeting ligands, such as antibodies or peptides, to the nanoparticle surface. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, such as cancer cells that overexpress certain receptors.[4][5]
-
Enhanced Pharmacokinetics: The hydrophilic PEG layer shields the nanoparticle from opsonization and phagocytosis, leading to a longer circulation half-life and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the nanoparticle surface via the this compound linker for in vitro and in vivo imaging applications.
-
Crosslinking and Assembly: The bifunctional nature of the linker can be utilized to crosslink nanoparticles or to assemble multi-component nanosystems.
Experimental Protocols
This section provides detailed protocols for the preparation of amine-functionalized nanoparticles and their subsequent surface modification with this compound. As a representative example, the functionalization of silica nanoparticles is described.
Protocol 1: Synthesis and Amination of Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles (SiNPs) using the Stöber method followed by surface amination with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30%)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Sonicator
Procedure:
-
Synthesis of Silica Nanoparticles:
-
In a round-bottom flask, mix 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide to the solution and stir for 15 minutes at room temperature.
-
Rapidly inject 5 mL of TEOS into the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Wash the nanoparticles three times with ethanol and twice with deionized water, with centrifugation and resuspension steps in between.
-
-
Amine Functionalization:
-
Disperse the washed silica nanoparticles in 50 mL of ethanol.
-
Add 2 mL of APTES to the nanoparticle suspension.
-
Reflux the mixture at 70°C for 4 hours with vigorous stirring.
-
Allow the solution to cool to room temperature.
-
Collect the amine-functionalized silica nanoparticles (SiNP-NH2) by centrifugation at 10,000 x g for 20 minutes.
-
Wash the SiNP-NH2 three times with ethanol and twice with deionized water to remove unreacted APTES.
-
Resuspend the final SiNP-NH2 in an appropriate buffer (e.g., PBS, pH 7.4) for storage or immediate use.
-
Protocol 2: Surface Functionalization with this compound
This protocol details the conjugation of this compound to the amine-functionalized silica nanoparticles.
Materials:
-
Amine-functionalized silica nanoparticles (SiNP-NH2) from Protocol 1
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5; or 100 mM sodium bicarbonate buffer, pH 8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units or dialysis tubing (with appropriate molecular weight cut-off)
Equipment:
-
Vortex mixer
-
Rotator or shaker
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Disperse the SiNP-NH2 in the amine-free buffer at a known concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to the SiNP-NH2 suspension. A 10- to 50-fold molar excess of the linker over the estimated surface amine groups is generally recommended. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated nanoparticles (SiNP-PEG) by repeated centrifugation and resuspension in deionized water or by using centrifugal filter units or dialysis to remove excess linker and byproducts.
-
Characterization and Data Presentation
Thorough characterization of the functionalized nanoparticles is essential to confirm successful conjugation and to assess their physicochemical properties.
Characterization Techniques
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size indicates successful PEGylation.
-
Zeta Potential Measurement: To measure the surface charge of the nanoparticles. A shift in zeta potential towards neutral is expected after PEGylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic chemical bonds and confirm the presence of the PEG chains on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.
Quantitative Data Summary
The following tables provide representative data illustrating the changes in nanoparticle properties upon functionalization.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Sample | Hydrodynamic Diameter (nm) | PDI |
| Bare SiNPs | 105 ± 5 | 0.15 |
| SiNP-NH2 | 110 ± 6 | 0.18 |
| SiNP-PEG | 145 ± 8 | 0.21 |
Table 2: Zeta Potential
| Sample | Zeta Potential (mV) |
| Bare SiNPs | -35 ± 3 |
| SiNP-NH2 | +25 ± 2 |
| SiNP-PEG | -5 ± 1 |
Table 3: Surface Functionalization Efficiency
| Parameter | Value |
| Grafting Density of PEG (chains/nm²) | 1.5 - 3.0 |
| Weight Percentage of PEG (TGA) | 15 - 25% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and functionalization of nanoparticles with this compound for targeted drug delivery.
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway: Targeting the EGFR Pathway
Nanoparticles functionalized with ligands that target the Epidermal Growth Factor Receptor (EGFR) can be used to deliver therapeutics to cancer cells that overexpress this receptor. Upon binding, the nanoparticle-ligand complex can inhibit downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugated fluorescent organic nanoparticles targeting EGFR-overexpressing cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Optimal Reaction Buffer for Bis-PEG21-NHS Ester
Introduction
Bis-PEG21-NHS ester is a homobifunctional, amine-reactive crosslinker widely utilized in bioconjugation, drug delivery, and proteomics.[1] It features two N-hydroxysuccinimide (NHS) ester terminal groups capable of reacting with primary amines (e.g., the ε-amine of lysine residues) to form stable amide bonds.[2][3] The long, hydrophilic discrete polyethylene glycol (dPEG®) spacer (79.1 Å) enhances solubility and can reduce aggregation of the conjugated biomolecules.[1] This reagent is a key component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4] The success of the conjugation reaction is critically dependent on the composition of the reaction buffer, particularly its pH and the type of buffering agent used.
The Chemistry of NHS Ester Reactions
The conjugation reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. However, a competing reaction, hydrolysis, can occur where water attacks the NHS ester, rendering it inactive by converting it to an unreactive carboxylic acid. The rates of both aminolysis (the desired reaction) and hydrolysis are highly pH-dependent.
Key Buffer Parameters
pH
The reaction pH is the most critical factor. An optimal pH balances the need for a deprotonated (nucleophilic) primary amine with the competing rate of NHS ester hydrolysis.
-
Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction rate significantly.
-
Optimal pH (7.2 - 8.5): This range provides a good compromise. The concentration of deprotonated amines is sufficient for an efficient reaction, while hydrolysis is manageable. For many proteins, a pH of 8.3-8.5 is recommended for maximal labeling efficiency.
-
High pH (>8.5): While the rate of aminolysis increases, the rate of hydrolysis increases even more dramatically, significantly reducing the yield of the desired conjugate.
Buffer Type
The choice of buffering agent is crucial to avoid unwanted side reactions.
-
Recommended Buffers: Buffers free of primary amines are essential. Commonly used and recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Sodium Bicarbonate, and Borate buffers.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) and glycine, will compete with the target molecule for reaction with the NHS ester and must not be used in the reaction mixture. These reagents are, however, ideal for quenching the reaction.
Additives and Solvents
This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices.
-
Solvent Quality: It is critical to use high-quality, amine-free DMF, as it can decompose into dimethylamine, which will react with the NHS ester.
Quantitative Data Summary
The stability of the NHS ester in aqueous solution is inversely proportional to the pH. The following tables provide a summary of recommended buffer conditions and the impact of pH on the reagent's stability.
Table 1: Recommended Reaction Buffer Components
| Parameter | Recommendation | Rationale |
|---|---|---|
| pH Range | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis. |
| Optimal pH | 8.3 - 8.5 | Often provides the highest conjugation efficiency. |
| Compatible Buffers | PBS, HEPES, Borate, Sodium Bicarbonate | Inert and do not contain competing primary amines. |
| Incompatible Buffers | Tris, Glycine, or other primary amine buffers | Compete with the target molecule for the NHS ester. |
| Quenching Agents | Tris, Glycine, Lysine, Hydroxylamine | Effectively stop the reaction by consuming excess NHS ester. |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
|---|---|---|
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two proteins (Protein A and Protein B) using this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Protein A and Protein B solutions
-
Desalting column or dialysis equipment for purification
Procedure:
-
Sample Preparation: Prepare the protein mixture in the Reaction Buffer. Ensure the buffer is free of any primary amine contaminants. A typical protein concentration is 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the ester in anhydrous DMSO to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours at 4°C. Optimal molar excess and incubation time may require empirical determination.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted, and hydrolyzed crosslinker, as well as quenching buffer, using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps to conjugate a small molecule drug containing a primary amine to an antibody.
Materials:
-
Antibody solution (e.g., IgG at 2.5 mg/mL)
-
This compound
-
Amine-containing small molecule drug
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Solvent: Anhydrous DMSO
-
Quenching Buffer: 50 mM Glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Activate Drug: In a separate reaction, conjugate one end of the this compound to your amine-containing small molecule drug. This typically requires optimization but involves reacting the drug with an excess of the crosslinker. The product is an activated Drug-PEG-NHS ester.
-
Prepare NHS Ester-Linker-Drug: Dissolve the activated Drug-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the activated drug solution to the antibody solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add Quenching Buffer to stop the reaction and incubate for 15-30 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug, linker, and antibody using an appropriate method like size-exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC using techniques like HIC-HPLC, RP-HPLC, and mass spectrometry.
References
Application Notes and Protocols for Amine-Modified Oligonucleotide Labeling with Bis-PEG21-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG)ylation, the attachment of PEG chains, is a widely employed strategy to enhance the pharmaceutical properties of biomolecules.[1][2] PEGylation can improve solubility, increase stability against nuclease degradation, and prolong circulation half-life by reducing renal clearance.[3] This document provides detailed protocols for the labeling and crosslinking of amine-modified oligonucleotides using Bis-PEG21-NHS ester, a homobifunctional crosslinker.
This compound contains two N-hydroxysuccinimide (NHS) ester reactive groups at the termini of a 21-unit PEG chain. These NHS esters readily react with primary amines, such as those introduced at the 5' or 3' end of an oligonucleotide, to form stable amide bonds.[1] The "bis" functionality allows for either the intramolecular modification or the intermolecular crosslinking of amine-containing molecules.[4] This enables the creation of well-defined oligonucleotide conjugates with tailored properties for various applications, including the development of aptamer-based therapeutics, siRNA delivery systems, and sophisticated molecular probes.
Data Presentation
Table 1: Recommended Reaction Conditions for Single Labeling of an Amine-Modified Oligonucleotide with this compound
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 5- to 20-fold | A higher excess may be needed for dilute oligo solutions. Optimization is recommended. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Amine-free buffers are critical to prevent competing reactions. |
| Reaction pH | 8.0 - 9.0 | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | Room Temperature (~25°C) | |
| Incubation Time | 1 - 4 hours | Can be extended overnight if necessary. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To terminate the reaction. |
Table 2: Recommended Reaction Conditions for Crosslinking Two Amine-Modified Oligonucleotides with this compound
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentrations | 0.5 - 1.0 mM | Equimolar concentrations of the two oligonucleotides are recommended. |
| This compound to Total Oligo Molar Ratio | 0.5:1 to 2:1 | A lower ratio favors heterodimer formation. Optimization is critical. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Ensure the buffer is free of primary amines. |
| Reaction pH | 8.0 - 8.5 | A slightly lower pH can help control the reaction rate. |
| Reaction Temperature | Room Temperature (~25°C) | |
| Incubation Time | 2 - 6 hours | Longer incubation may be required. Monitor reaction progress. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the crosslinking reaction. |
Experimental Protocols
Protocol 1: Single Labeling of an Amine-Modified Oligonucleotide
This protocol describes the attachment of a this compound to a single amine-modified oligonucleotide. One NHS ester group will react with the oligonucleotide, leaving the other available for further conjugation or being hydrolyzed.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Ethanol (absolute and 70%)
-
3 M Sodium Acetate
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 0.5 mM.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
HPLC Purification (for higher purity):
-
Purify the labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The increased hydrophobicity of the PEGylated oligonucleotide will result in a longer retention time compared to the unlabeled oligonucleotide.
-
-
Quality Control:
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the PEGylated oligonucleotide using ESI-MS or MALDI-TOF MS.
-
HPLC Analysis: Analyze the purity of the final product by RP-HPLC or ion-exchange HPLC.
Protocol 2: Crosslinking of Two Different Amine-Modified Oligonucleotides
This protocol is designed to covalently link two different amine-modified oligonucleotides using the homobifunctional this compound.
Materials:
-
Amine-modified oligonucleotide 1
-
Amine-modified oligonucleotide 2
-
This compound
-
Anhydrous DMF or DMSO
-
0.1 M Sodium Borate buffer, pH 8.0
-
1 M Glycine
-
Nuclease-free water
-
Purification columns (e.g., size exclusion or ion exchange)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve each amine-modified oligonucleotide separately in 0.1 M Sodium Borate buffer (pH 8.0) to a final concentration of 1 mM.
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine equal molar amounts of the two oligonucleotide solutions.
-
Add the this compound solution to the oligonucleotide mixture at a 1:1 molar ratio relative to the total oligonucleotide concentration.
-
Vortex gently and incubate at room temperature for 4 hours with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add 1 M Glycine to a final concentration of 100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Crosslinked Product:
-
Purify the crosslinked oligonucleotide dimer from unreacted monomers and excess crosslinker using size-exclusion chromatography or anion-exchange HPLC. The crosslinked product will have a significantly larger size and different charge-to-mass ratio, allowing for its separation.
-
Quality Control:
-
Gel Electrophoresis: Analyze the reaction mixture and purified product on a denaturing polyacrylamide gel (PAGE). The crosslinked product should migrate significantly slower than the individual oligonucleotide monomers.
-
Mass Spectrometry: Confirm the molecular weight of the crosslinked product using mass spectrometry.
-
HPLC Analysis: Use analytical size-exclusion or ion-exchange HPLC to assess the purity of the final crosslinked product.
Visualizations
Caption: Reaction of an amine-modified oligonucleotide with this compound.
Caption: Experimental workflow for single labeling of an amine-modified oligonucleotide.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Bis-PEG21-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-PEG21-NHS ester while avoiding a common pitfall: protein aggregation. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups located at either end of a 21-unit polyethylene glycol (PEG) spacer. Its primary function is to covalently link molecules that possess primary amines (-NH2), such as the N-terminus and lysine residues on proteins, forming stable amide bonds.[1][2] This reagent is frequently used in applications like creating antibody-drug conjugates (ADCs), developing PROTACs, and studying protein interactions.[3]
Q2: I'm using a PEGylated crosslinker, which should increase solubility. Why is my protein still aggregating?
A2: While the hydrophilic PEG spacer in this compound is designed to increase the water-solubility of the reagent and the resulting conjugate, aggregation is typically not caused by the crosslinker itself but by the reaction conditions. Several factors can lead to aggregation:
-
Over-crosslinking: Modifying too many amine groups on the protein surface can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Suboptimal Buffer Conditions: An incorrect pH can destabilize the protein or accelerate the competing hydrolysis reaction, while the presence of primary amines in the buffer (e.g., Tris) will quench the reaction.
-
High Concentrations: High concentrations of either the protein or the crosslinker can increase the likelihood of intermolecular crosslinking, forming large aggregates.
-
Solvent Shock: The crosslinker is often dissolved in an organic solvent like DMSO. Adding this solution too quickly to the aqueous protein solution can cause localized precipitation.
Q3: What are the most critical parameters to control during the crosslinking reaction?
A3: The success of your experiment hinges on carefully controlling several parameters:
-
pH: The reaction should be performed in a non-amine buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. This range provides a balance between efficient amine reaction and minimal hydrolysis of the NHS ester.
-
Molar Ratio: The ratio of this compound to protein must be optimized. A 10- to 50-fold molar excess is a common starting point, but this should be determined empirically for your specific protein.
-
Temperature and Incubation Time: Reactions are typically run for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Lower temperatures can help minimize aggregation for sensitive proteins.
-
Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended. Lower concentrations can help reduce the formation of intermolecular aggregates.
Q4: How should I properly prepare and handle the this compound reagent?
A4: this compound is moisture-sensitive. The NHS-ester group readily hydrolyzes in the presence of water, rendering it inactive.
-
Storage: Store the reagent vial at -20°C with a desiccant.
-
Preparation: Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Dissolving: Dissolve the reagent in a dry (anhydrous) water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester will degrade.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately upon addition of the crosslinker solution. | Solvent Shock: The organic solvent (DMSO/DMF) is causing the protein to precipitate. | 1. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.2. Add the crosslinker solution to the protein solution slowly and dropwise while gently stirring or vortexing to ensure rapid, even mixing. |
| High Localized Reagent Concentration: The crosslinker concentration is too high at the point of addition, causing rapid, uncontrolled crosslinking. | 1. Add the reagent slowly to the protein solution, not the other way around.2. Ensure the protein solution is being mixed gently during the addition of the crosslinker. | |
| Visible aggregation or precipitation occurs during the incubation period. | Over-crosslinking: An excessive molar ratio of crosslinker to protein is altering the protein's surface properties. | 1. Perform a titration experiment to find the optimal molar ratio. Start with a lower ratio (e.g., 10:1) and gradually increase it.2. A lower degree of labeling is less likely to cause aggregation. |
| Inappropriate Reaction Conditions: The pH, temperature, or protein concentration is promoting aggregation. | 1. pH: Verify the buffer pH is within the 7.2-8.5 range. For proteins sensitive to higher pH, use a pH closer to 7.4.2. Temperature: Conduct the reaction at a lower temperature (4°C) for a longer duration.3. Concentration: Reduce the protein concentration. | |
| Low yield of the desired crosslinked product. | Hydrolysis of NHS Ester: The reagent was inactivated by moisture before or during the reaction. | 1. Use a fresh vial of the crosslinker and dissolve it in anhydrous solvent immediately before use.2. Work quickly once the reagent is in an aqueous solution.3. Check the pH of the buffer; very high pH (>8.5) dramatically increases the rate of hydrolysis. |
| Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are reacting with and quenching the crosslinker. | 1. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate before starting the reaction. |
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a starting point for a crosslinking reaction. All steps, particularly the molar excess of the crosslinker, should be optimized for your specific protein and application.
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Add the crosslinker solution slowly while gently mixing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris or Glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Quantitative Data Summary
The efficiency of the crosslinking reaction is a competition between the desired reaction with the protein's amines and the undesired hydrolysis of the NHS ester. The rates of both reactions are highly pH-dependent.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp. | ~3.5 hours | |
| 8.5 | Room Temp. | ~3 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | ~2 hours |
Note: Half-life values are approximate and can vary based on the specific NHS-ester compound and buffer composition.
Table 2: Recommended Starting Conditions for Crosslinking Reactions
| Parameter | Recommended Range / Condition | Notes | Reference(s) |
| Protein Concentration | 1-10 mg/mL | Lower concentrations can help reduce intermolecular aggregation. | |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | Must be optimized empirically. Dilute protein solutions may require a greater molar excess. | |
| Reaction Buffer | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). | |
| Reaction pH | 7.2 - 8.5 | A pH of 7.2-7.5 is a good compromise to balance reaction efficiency and reagent stability. | |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures slow aggregation but also the crosslinking reaction, requiring longer incubation. | |
| Incubation Time | 30-60 min (RT) or 2-4 hours (4°C) | Should be optimized alongside temperature and molar ratio. | |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM. |
Diagrams and Visualizations
Caption: Reaction pathways for this compound with a protein.
Caption: Key factors that can lead to protein aggregation during crosslinking.
Caption: A decision tree for troubleshooting protein aggregation issues.
References
Optimizing reaction pH for Bis-PEG21-NHS ester conjugation
Welcome to the technical support center for optimizing your Bis-PEG21-NHS ester conjugation experiments. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and comprehensive protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for conjugating Bis-PEG21-NHS esters to primary amines?
The optimal pH for reacting NHS esters with primary amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine, is between 7.2 and 8.5.[1][2][3] Many protocols specifically recommend a pH of 8.3-8.5 to achieve the highest efficiency.[4][5]
Q2: Why is maintaining the optimal pH so critical for the reaction?
The reaction pH is the most crucial factor because it governs the balance between two competing reactions:
-
Amine Reactivity (Desired Reaction): The primary amine on the target molecule must be deprotonated (in the -NH₂ form) to act as a nucleophile and attack the NHS ester. At acidic pH (below ~7), the amine is protonated (-NH₃⁺), rendering it unreactive.
-
NHS Ester Hydrolysis (Side Reaction): The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis reaction increases significantly at higher pH values (above 8.5).
Therefore, the optimal pH range of 7.2-8.5 is a compromise that ensures a sufficient concentration of reactive, deprotonated amines while keeping the rate of NHS ester hydrolysis manageable.
Q3: What happens if my reaction pH is too low or too high?
-
pH Too Low (< 7.0): The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or non-existent conjugation reaction.
-
pH Too High (> 8.5): The hydrolysis of the this compound becomes the dominant reaction. The ester will be rapidly inactivated by water, significantly reducing the yield of the desired conjugate.
Q4: Which buffers are compatible with NHS ester reactions, and which should I avoid?
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, and borate buffers at a concentration of 0.1 M to 0.2 M.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will compete with your target molecule for reaction with the NHS ester, leading to low yields and unwanted side products. These buffers, however, are useful for quenching the reaction once it is complete.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low prevents the reaction, while a pH that is too high accelerates hydrolysis. |
| Hydrolyzed NHS Ester Reagent | NHS esters are highly sensitive to moisture. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and discard any unused solution. |
| Dilute Protein/Molecule Solution | The rate of NHS ester hydrolysis is a more significant competitor in dilute solutions. If possible, increase the concentration of your target molecule (1-10 mg/mL is a typical range) to favor the conjugation reaction. |
| Presence of Competing Amines | Ensure your protein sample is not in a buffer containing primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using dialysis or a desalting column into a compatible buffer like PBS before starting the conjugation. |
Quantitative Data: pH vs. NHS Ester Stability
The stability of an NHS ester in aqueous solution is inversely proportional to the pH. The half-life (t½) is the time required for 50% of the NHS ester to be hydrolyzed. As the pH increases, the half-life decreases dramatically.
| pH | Temperature | Half-life (t½) of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp | ~190 - 210 minutes |
| 8.5 | Room Temp | ~130 - 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~110 - 125 minutes |
| (Data compiled from multiple sources referencing different NHS-ester compounds. Half-life can vary based on the specific molecule.) |
Diagrams
Caption: Competing reaction pathways for NHS esters.
Caption: A typical experimental workflow for NHS ester conjugation.
Experimental Protocols
Protocol: General Conjugation of this compound to a Protein
This protocol provides a general guideline. The optimal molar excess of the NHS ester and specific incubation times should be determined empirically for each unique protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (or 0.1 M Sodium Bicarbonate, pH 8.3-8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from any primary amine contaminants.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This solution is susceptible to hydrolysis and should not be stored in an aqueous state.
-
-
Perform the Conjugation Reaction:
-
Add a calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10% to avoid protein denaturation.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Reactions at 4°C proceed more slowly but can be beneficial for temperature-sensitive proteins and to minimize hydrolysis.
-
-
Quench the Reaction:
-
(Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure any remaining active NHS ester is hydrolyzed or reacted with the quenching agent.
-
-
Purify the Conjugate:
-
Remove unreacted this compound, hydrolyzed ester, and N-hydroxysuccinimide byproduct by passing the reaction mixture over a size-exclusion chromatography (gel filtration) column or through dialysis against a suitable storage buffer (e.g., PBS).
-
References
Best practices for storage and handling of Bis-PEG21-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Bis-PEG21-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light. For long-term storage, keeping the vial inside a desiccator is highly recommended to minimize exposure to humidity, which can lead to hydrolysis of the NHS ester groups.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared immediately before use by dissolving the solid reagent in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3][4] Ensure the solvent is of high purity as impurities can react with the NHS ester. It is crucial to use fresh, high-quality DMF, as it can degrade over time to form amines that will compete with your target molecule.[3]
Q3: Can I store stock solutions of this compound?
A3: Storing this compound in solution is strongly discouraged due to the susceptibility of the NHS ester to hydrolysis. If a stock solution must be prepared in advance, it should be stored in small aliquots in tightly sealed vials at -20°C or -80°C for no longer than one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture inside the vial.
Q4: What is the optimal pH for reacting this compound with primary amines?
A4: The optimal pH range for the reaction of NHS esters with primary amines (e.g., lysine residues on proteins) is between 7.0 and 8.5. At a pH below 7.0, the reaction rate will be significantly slower, while at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which will compete with the desired conjugation reaction.
Q5: What buffers are compatible with this compound reactions?
A5: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate are recommended. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.
Storage and Stability Data
Proper storage is critical to maintaining the reactivity of this compound. The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (NHS) ester groups.
Table 1: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Conditions |
| Solid | -20°C | Up to 24 months | Tightly sealed vial with desiccant, protected from light. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Small aliquots in tightly sealed vials. |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months | Small aliquots in tightly sealed vials. |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
The rate of hydrolysis is highly dependent on the pH of the aqueous environment.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~5 minutes |
Data is for general NHS esters and serves as a guideline for the stability of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least one hour. This is a critical step to prevent moisture from condensing on the reagent upon opening.
-
Solvent Preparation: Use only anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the stock solution.
-
Dissolution: Immediately before use, add the desired volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10-20 mM). Gently vortex to ensure complete dissolution.
-
Usage: Use the freshly prepared stock solution immediately in your crosslinking reaction. Do not store aqueous solutions of the reagent.
Protocol 2: General Protein Crosslinking using this compound
-
Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. The protein concentration should ideally be 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Crosslinking Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or through dialysis against a suitable storage buffer.
Troubleshooting Guide
dot
References
Technical Support Center: Post-Conjugation Purification of Bis-PEG21-NHS Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of unreacted Bis-PEG21-NHS ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
Unreacted this compound can interfere with downstream applications in several ways. The NHS ester moiety is highly reactive towards primary amines and can lead to non-specific labeling of other molecules in subsequent steps. Furthermore, the presence of free PEG can affect the accuracy of protein quantification assays and may interfere with analytical techniques used to characterize the conjugate. For therapeutic applications, removal of all unreacted components is a critical regulatory requirement to ensure product purity and safety.
Q2: What are the primary methods for removing small molecules like unreacted this compound from my protein conjugate?
The most common and effective methods for removing small molecule impurities from macromolecular solutions are based on size differences. These include:
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Dialysis: A simple and gentle method that relies on the diffusion of small molecules across a semi-permeable membrane.[1][2]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius.[2][3]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on size using a semi-permeable membrane and tangential flow.[4]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including your sample volume, the desired final concentration, the required purity, and the available equipment. The diagram below provides a general workflow for selecting an appropriate method.
Comparison of Purification Methods
The following table summarizes the key characteristics of the three primary purification methods to help you select the most suitable option for your needs.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Size-based separation using a semi-permeable membrane and tangential flow to prevent filter clogging. |
| Typical Processing Time | 12 - 48 hours (including multiple buffer changes) | 30 minutes - 2 hours per run | 1 - 4 hours |
| Sample Volume | Microliters to Liters | Milliliters to Liters (multiple runs may be needed for large volumes) | Milliliters to hundreds of Liters |
| Final Purity | Good to Excellent (>95%) | Excellent (>98%) | Excellent (>99%) |
| Protein Recovery | High (>90%) | High (>90%) | Very High (>95%) |
| Ability to Concentrate | No (sample is typically diluted) | No (sample is diluted) | Yes |
| Key Advantage | Simple, gentle, and requires minimal specialized equipment. | High resolution and ability to separate aggregates. | Fast, highly scalable, and allows for simultaneous concentration and buffer exchange. |
| Key Disadvantage | Time-consuming and can lead to sample dilution. | Can be limited by column capacity and may require multiple runs for large volumes. | Higher initial equipment cost and potential for membrane fouling. |
Experimental Protocols
Below are detailed protocols for each purification method, specifically tailored for the removal of unreacted this compound.
Method 1: Dialysis
Dialysis is a passive process that relies on the diffusion of small molecules through a semi-permeable membrane while retaining larger molecules.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 10-20 kDa.
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Large beaker or container (volume should be at least 100-200 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load your post-conjugation reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume changes. Securely close the tubing/cassette.
-
Initiate Dialysis: Place the sealed dialysis device in the beaker with the dialysis buffer. Ensure the device is fully submerged. Place the beaker on a stir plate and begin gentle stirring.
-
First Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C or room temperature.
-
Subsequent Buffer Exchanges: Discard the used dialysis buffer and replace it with fresh buffer. Repeat this step at least two more times. For optimal removal of unreacted ester, an overnight dialysis step is recommended for the final buffer exchange.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover your purified protein conjugate.
Method 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, like the protein conjugate, elute first, while smaller molecules, like the unreacted this compound, are retained longer.
Materials:
-
SEC column with an appropriate fractionation range for your protein conjugate (e.g., Superdex 200 or equivalent).
-
Chromatography system (e.g., FPLC or HPLC).
-
Elution buffer (e.g., PBS, pH 7.4), filtered and degassed.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Preparation: Centrifuge your post-conjugation reaction mixture at >10,000 x g for 10 minutes to remove any precipitates.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Begin the isocratic elution with the elution buffer at the recommended flow rate for your column. Collect fractions as the sample elutes.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified conjugate. The protein conjugate should elute in the earlier fractions, while the unreacted this compound will be in later fractions.
Method 3: Tangential Flow Filtration (TFF)
TFF uses a semi-permeable membrane and tangential flow to separate molecules by size. The tangential flow sweeps away retained molecules, preventing membrane fouling and allowing for rapid processing of large volumes.
Materials:
-
TFF system with a suitable membrane cassette (e.g., 10-30 kDa MWCO).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Peristaltic pump.
Procedure:
-
System Setup and Equilibration: Install the TFF membrane cassette and equilibrate the system by flushing with buffer according to the manufacturer's instructions.
-
Sample Loading: Load the post-conjugation reaction mixture into the feed reservoir.
-
Concentration (Optional): If desired, concentrate the sample by allowing permeate to flow out while recirculating the retentate.
-
Diafiltration: Begin adding diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This process exchanges the buffer and removes the unreacted this compound. Typically, 5-10 diavolumes are required for efficient removal.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated protein conjugate from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Dialysis: Non-specific binding to the membrane; protein precipitation. SEC: Protein interaction with the column matrix; improper fraction collection. TFF: Protein passing through the membrane; adsorption to the membrane or tubing. | Dialysis: Use a low-protein-binding membrane; consider adding a carrier protein like BSA for dilute samples. SEC: Increase the ionic strength of the elution buffer; ensure accurate fraction collection based on the chromatogram. TFF: Use a membrane with a lower MWCO; ensure the system is properly flushed to recover all the product. |
| Protein Precipitation during Purification | Dialysis: Rapid change in buffer composition (e.g., removal of salts or co-solvents); pH of the dialysis buffer is close to the protein's isoelectric point (pI). SEC: Inappropriate buffer conditions leading to insolubility. TFF: High local protein concentration at the membrane surface. | Dialysis: Perform a stepwise dialysis with gradually changing buffer compositions; ensure the dialysis buffer pH is at least one unit away from the protein's pI. SEC: Optimize the buffer composition (pH, ionic strength) for protein stability. TFF: Optimize the cross-flow rate and transmembrane pressure (TMP) to minimize concentration polarization. |
| Incomplete Removal of Unreacted Ester | Dialysis: Insufficient dialysis time or too few buffer changes. SEC: Poor resolution between the conjugate and the unreacted ester. TFF: Insufficient number of diavolumes used. | Dialysis: Increase the dialysis time and/or the number of buffer changes. SEC: Use a longer column or a resin with a more appropriate fractionation range; reduce the sample loading volume. TFF: Increase the number of diavolumes during the diafiltration step. |
| Membrane Fouling (TFF) | High concentration of protein or aggregates at the membrane surface; inappropriate operating parameters (TMP and cross-flow rate). | Optimize the transmembrane pressure and cross-flow rate; pre-filter the sample to remove any aggregates before TFF. |
| Broad Peaks in SEC | Sample viscosity is too high; column is overloaded; poor column packing. | Dilute the sample; reduce the sample loading volume; check the column performance and repack if necessary. |
References
Impact of buffer choice on Bis-PEG21-NHS ester reaction kinetics
Welcome to the technical support center for Bis-PEG21-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the impact of buffer choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a this compound reaction?
The optimal buffer for a this compound reaction is one that is free of primary amines.[1][2][3][4][5] Commonly recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers. The ideal pH range for the reaction is typically between 7.2 and 8.5. Some sources suggest an even more specific optimal pH of 8.3-8.5 to balance the reaction between the amine and the competing hydrolysis of the NHS ester.
Q2: Why must amine-containing buffers like Tris or glycine be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester. This competition reduces the efficiency of the desired conjugation reaction. However, these buffers can be useful for quenching the reaction once the desired conjugation has been achieved.
Q3: How does pH affect the reaction kinetics of this compound?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Aminolysis (Desired Reaction): The reaction between the NHS ester and a primary amine is dependent on the amine being in a deprotonated, nucleophilic state. As the pH increases, more primary amines become deprotonated, thus increasing the rate of the desired reaction. At a pH below 7, the majority of primary amines are protonated and therefore unreactive.
-
Hydrolysis (Side Reaction): NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this hydrolysis reaction increases significantly with higher pH.
Therefore, the optimal pH range of 7.2-8.5 is a compromise to ensure a sufficient concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q4: What is the primary side reaction that occurs with NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired amine reaction and results in a non-reactive carboxylic acid, which reduces the overall efficiency of the crosslinking. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the this compound stock solution fresh in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before the reaction. | |
| Low protein/biomolecule concentration | Increase the concentration of your protein or biomolecule solution. In dilute solutions, the competing hydrolysis reaction is more pronounced. | |
| Inactive this compound reagent | The reagent may have hydrolyzed due to improper storage. Use a fresh vial of the crosslinker. To test for the presence of the NHS byproduct of hydrolysis, you can measure the absorbance at 260 nm. | |
| Aggregation of Conjugates | High degree of labeling | Reduce the molar excess of the this compound crosslinker relative to the protein to control the number of modifications per molecule. Excessive modification can alter the protein's properties and lead to aggregation. |
| Change in protein pI | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation. Consider this when selecting your buffer pH. |
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is crucial for successful conjugation. The following table summarizes the half-life of NHS esters at different pH values and temperatures, highlighting the importance of pH control.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Protein Solution Preparation: Dissolve the proteins to be crosslinked in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a 10-20 mM stock solution.
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should generally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, western blotting, or mass spectrometry.
Visual Guides
Caption: Reaction pathways for this compound.
References
Technical Support Center: Managing Moisture Sensitivity of Bis-PEG21-NHS Ester Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, use, and troubleshooting of Bis-PEG21-NHS ester reagents, with a specific focus on managing their inherent moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking reagent.[1] It consists of a 21-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester groups.[1][2] This structure allows for the covalent conjugation of two molecules that contain primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides.[2][3] The long, hydrophilic PEG spacer enhances the solubility and flexibility of the resulting conjugate. It is commonly used in bioconjugation, drug delivery, and surface functionalization.
Q2: Why is this compound so sensitive to moisture?
The reactivity of the NHS ester groups is the key to their function, but it also makes them highly susceptible to hydrolysis in the presence of water. The ester linkage can be attacked by water molecules, leading to the cleavage of the NHS group and the formation of an inactive carboxylic acid. This hydrolysis reaction is a primary concern as it directly competes with the desired conjugation reaction with the target amine, ultimately reducing the efficiency of your experiment.
Q3: How does pH affect the stability of the NHS ester?
The rate of NHS ester hydrolysis is highly dependent on the pH of the aqueous environment. As the pH increases, the rate of hydrolysis accelerates significantly. While the optimal pH for the conjugation reaction with primary amines is typically between 7.2 and 8.5, a higher pH within this range will also lead to a faster rate of hydrolysis.
Q4: What is the recommended storage procedure for this compound?
To maintain the reactivity of this compound, it is crucial to store it under dry conditions. The solid reagent should be stored at –20°C in a tightly sealed container, preferably within a desiccator to protect it from moisture. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
Q5: Can I prepare stock solutions of this compound?
Yes, but with caution. It is highly recommended to prepare stock solutions immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions can be stored for a limited time (e.g., 1-2 months) at -20°C. However, aqueous solutions of NHS esters are not stable and should be used immediately. It is critical to use high-quality, anhydrous solvents, as any residual water will lead to the degradation of the reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound due to improper storage, handling, or reaction conditions. | - Verify Reagent Activity: Perform a quality control check on the reagent (see Experimental Protocols). - Optimize Reaction pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good balance between amine reactivity and ester stability. - Use Fresh Solutions: Prepare reagent stock solutions in anhydrous DMSO or DMF immediately before use. - Control Reaction Time: Do not extend reaction times unnecessarily, as this provides more opportunity for hydrolysis. |
| Presence of Competing Amines in the reaction buffer. | - Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. - Purify Target Molecule: Ensure your target molecule solution is free from amine-containing contaminants like sodium azide. | |
| Inconsistent Results | Variable Reagent Activity due to moisture contamination between experiments. | - Proper Handling: Always allow the reagent vial to warm to room temperature before opening to prevent condensation. - Aliquot the Reagent: For frequent use, consider aliquoting the solid reagent into smaller, single-use vials to minimize exposure of the entire stock to moisture. |
| Non-Specific Binding in Assays | Hydrolyzed NHS Ester: The resulting carboxyl groups can lead to increased non-specific binding through electrostatic interactions. | - Ensure High-Quality Reagent: Use fresh or properly stored and validated this compound. - Optimize Blocking and Washing Steps: In assay development, ensure adequate blocking of non-specific sites and implement stringent wash steps. |
Quantitative Data Summary
The stability of NHS esters is critically dependent on pH. The following table summarizes the general relationship between pH and the half-life of NHS esters in aqueous solutions. Note that specific half-life values for this compound may vary but will follow this general trend.
| pH | Temperature | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 7.0 | N/A | ~7 hours | |
| 9.0 | N/A | Minutes |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Equilibrate Reagent: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture condensation.
-
Solvent Preparation: Use a high-quality, anhydrous, and amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is fresh and has been stored properly to minimize water content.
-
Dissolution: In a fume hood, carefully weigh the desired amount of the reagent. Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex or pipette the solution up and down to ensure the reagent is fully dissolved.
-
Immediate Use: Use the freshly prepared stock solution immediately in your conjugation reaction. Do not store aqueous dilutions of the reagent.
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This protocol provides a qualitative assessment of the reactivity of your this compound reagent by detecting the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
-
Reagent Preparation:
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Weigh 1-2 mg of the this compound reagent into a microcentrifuge tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5). If the reagent is not soluble in the buffer, first dissolve it in a small volume (e.g., 200 µL) of anhydrous DMSO or DMF and then add 1.8 mL of the buffer.
-
Prepare a control tube containing the same buffer and solvent mixture without the NHS ester reagent.
-
-
Initial Absorbance Measurement:
-
Set a spectrophotometer to measure absorbance at 260 nm.
-
Use the control solution to zero the spectrophotometer.
-
Measure the absorbance of the reagent solution. This initial reading represents any NHS that may have been released due to prior hydrolysis during storage.
-
-
Induced Hydrolysis:
-
To the reagent solution, add a small volume (e.g., 50 µL) of 1.0 N NaOH to raise the pH and induce rapid and complete hydrolysis of the remaining active NHS ester.
-
Mix the solution immediately.
-
-
Final Absorbance Measurement:
-
Promptly measure the absorbance of the base-treated reagent solution at 260 nm.
-
-
Interpretation of Results:
-
Active Reagent: If the final absorbance is significantly greater than the initial absorbance, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely suitable for use.
-
Inactive Reagent: If there is little to no increase in absorbance after adding NaOH, the reagent has likely been hydrolyzed due to moisture contamination and should be discarded.
-
Visualizations
Caption: General workflow for a bioconjugation experiment using this compound.
Caption: A decision tree for troubleshooting low conjugation yield in NHS ester reactions.
Caption: Competing reactions of this compound with a primary amine and water.
References
Strategies to improve the yield of Bis-PEG21-NHS ester crosslinking
Welcome to the technical support center for Bis-PEG21-NHS ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your crosslinking yield and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound crosslinking reactions?
The optimal pH for reacting Bis-PEG21-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[] At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible buffers for NHS ester reactions are those that do not contain primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
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HEPES
-
Bicarbonate/Carbonate
-
Borate
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the crosslinking efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle this compound?
This compound is highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary competing reaction when using this compound crosslinkers?
The primary competing reaction is the hydrolysis of the NHS ester, where the reagent reacts with water and becomes non-reactive. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. This can lead to a reduction in crosslinking efficiency, especially in dilute protein solutions.
Q5: My protein is precipitating during or after conjugation. What could be the cause?
Protein precipitation can be caused by several factors:
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High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. If the final concentration of the organic solvent in the reaction mixture is too high, it can cause protein denaturation and precipitation.
-
Over-crosslinking: The addition of too many crosslinkers can alter the net charge and isoelectric point (pI) of the protein, leading to a decrease in its solubility.
-
Use of a hydrophobic crosslinker: While this compound has a hydrophilic PEG spacer to improve water solubility, if your protein is particularly sensitive, the overall hydrophobicity of the conjugate could increase, leading to precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Crosslinking Yield | Hydrolyzed this compound | Ensure proper storage and handling of the reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | |
| Presence of primary amines in the buffer | Ensure your protein and reaction buffers are free from primary amines like Tris or glycine. If necessary, perform a buffer exchange. | |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis. | |
| Insufficient molar excess of this compound | The optimal molar ratio of the crosslinker to the protein may need to be determined empirically. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. | |
| Steric hindrance | The long PEG21 chain can potentially block access to the reactive sites on the protein. Consider optimizing the reaction time and temperature. A longer incubation at a lower temperature (e.g., 4°C overnight) might be beneficial. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%. |
| Over-crosslinking | Reduce the molar excess of the this compound. Perform a titration to find the optimal concentration that provides sufficient crosslinking without causing precipitation. | |
| Change in protein pI | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility. Consider performing the reaction in a buffer with a pH further away from the predicted new pI. | |
| Lack of Reproducibility | Inconsistent this compound activity | Due to their moisture sensitivity, the activity of NHS esters can vary if not handled consistently. Always allow the reagent to equilibrate to room temperature before opening and prepare fresh solutions for each experiment. |
| Inaccurate protein concentration | Use a reliable method to determine the protein concentration before each experiment to ensure a consistent molar ratio of the crosslinker. | |
| Variability in reaction conditions | Ensure that the pH, temperature, and incubation time are kept consistent between experiments. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | Ambient | ~7 hours | |
| 8.0 | Ambient | ~1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Ambient | Minutes |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
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Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH of 7.2-8.5. The recommended protein concentration is 1-10 mg/mL.
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Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
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Calculate Molar Excess: Determine the desired molar excess of the this compound over the protein. A common starting point is a 10- to 20-fold molar excess.
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Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.
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Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
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Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
Visualizations
Caption: Competing reaction pathways for Bis-PEG21-NHS esters.
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Researcher's Guide to SDS-PAGE Analysis of Proteins Crosslinked with Bis-PEG21-NHS Ester
For researchers and scientists in the field of drug development and protein analysis, understanding the intricacies of protein crosslinking and subsequent analysis is paramount. This guide provides a detailed comparison of Bis-PEG21-NHS ester, a hydrophilic and flexible crosslinker, with other common alternatives. We delve into the experimental data, protocols, and visual workflows to aid in making informed decisions for your protein interaction studies.
Performance Comparison of Crosslinking Reagents
The choice of a crosslinking reagent significantly impacts the outcome of an experiment, influencing factors such as solubility, crosslinking efficiency, and the resolution of protein bands in SDS-PAGE analysis. Below is a comparative overview of this compound and other widely used crosslinkers.
| Feature | This compound | Disuccinimidyl Suberate (DSS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) |
| Chemistry | Homobifunctional NHS ester | Homobifunctional NHS ester | Zero-length carbodiimide chemistry |
| Spacer Arm Length | ~79.1 Å[1] | 11.4 Å | 0 Å |
| Solubility | High aqueous solubility due to PEG spacer[1][2][3] | Low aqueous solubility, requires organic solvent (e.g., DMSO or DMF) | Water-soluble |
| Flexibility | High, due to the long PEG chain | Rigid | Not applicable (zero-length) |
| Membrane Permeability | Generally considered membrane-impermeable | Membrane-permeable | Membrane-impermeable |
| SDS-PAGE Profile | May result in broader or smeared bands due to PEG moiety, but can capture more crosslinks.[4] Native PAGE can offer better resolution. | Typically yields sharper bands for simple crosslinks. | Crosslinked products show a direct molecular weight increase corresponding to the ligated proteins. |
| Advantages | Increased solubility of crosslinked complexes, reduced aggregation, long and flexible spacer allows for capturing distant interactions. | Well-established, rigid spacer provides defined distance constraints. | Creates a native peptide bond without adding a spacer arm, ideal for antibody-drug conjugation. |
| Disadvantages | Potential for smeared bands on SDS-PAGE, higher cost. | Hydrophobicity can lead to protein aggregation and precipitation. | Can lead to polymerization if not carefully controlled, requires two-step reaction for optimal efficiency. |
Experimental Data: SDS-PAGE Analysis
The efficiency of protein crosslinking can be visualized and qualitatively assessed using SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking of protein subunits or interacting proteins.
A comparative study using bovine serum albumin (BSA) demonstrated that different crosslinkers, including the PEGylated crosslinker BS3 (a sulfo-NHS ester with a PEG spacer), show varying crosslinking efficiencies at different molar excess concentrations. As the concentration of the crosslinker increases, a decrease in the monomeric BSA band is observed, with a concurrent increase in higher molecular weight crosslinked species. PEGylated crosslinkers, such as those in the BS(PEG)n series, have been shown to be highly efficient in forming crosslinks.
For PEGylated crosslinked proteins, it is important to note that their migration in SDS-PAGE can be anomalous, often appearing larger than their actual molecular weight would suggest. This is attributed to the interaction of the PEG chains with SDS.
Detailed Experimental Protocols
I. Protein Crosslinking with this compound
This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-9.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in the chosen reaction buffer to a final concentration of 0.1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The molar ratio of crosslinker to protein will need to be optimized, but a starting point is a 20- to 100-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of 4X SDS-PAGE sample loading buffer to the quenched reaction and heat at 95-100°C for 5-10 minutes.
II. SDS-PAGE Analysis of Crosslinked Proteins
Materials:
-
Polyacrylamide gels (gradient or fixed percentage, appropriate for the expected molecular weights of the crosslinked products).
-
SDS-PAGE running buffer.
-
Protein molecular weight markers.
-
Coomassie Brilliant Blue or other protein stain.
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Destaining solution.
Procedure:
-
Gel Setup: Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Sample Loading: Load the prepared crosslinked protein samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and place it in the staining solution. Agitate gently for at least 1 hour.
-
Destaining: Transfer the gel to the destaining solution and agitate until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel and analyze the results. Look for the appearance of new, higher molecular weight bands in the crosslinked lanes compared to the non-crosslinked control. The intensity of these bands can provide a qualitative measure of the crosslinking efficiency. For more quantitative analysis, densitometry can be performed using appropriate software.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical mechanism of protein crosslinking with this compound.
Caption: Experimental workflow for protein crosslinking and SDS-PAGE analysis.
Caption: Reaction mechanism of protein crosslinking with this compound.
References
A Comparative Guide to the Mass Spectrometry Characterization of Bis-PEG21-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of biomolecules conjugated with Bis-PEG21-NHS ester, a homobifunctional crosslinker. It also presents Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) as a powerful orthogonal technique. Experimental protocols and supporting data are included to aid in the selection of the most appropriate analytical strategy.
This compound is a discrete polyethylene glycol (dPEG®) linker, meaning it has a defined molecular weight and structure, which simplifies analysis compared to traditional, polydisperse PEG reagents.[1] It is utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to link a targeting moiety to a payload or to create protein homodimers.[2][3] Accurate characterization of the resulting conjugates is crucial for ensuring their efficacy, safety, and manufacturing consistency.
Mass Spectrometry for Characterization of this compound Conjugates
Mass spectrometry is an indispensable tool for the detailed structural characterization of this compound conjugates, enabling confirmation of molecular weight, identification of cross-linked sites, and assessment of sample purity.[4] The primary challenge in analyzing these conjugates lies in distinguishing between unreacted, monolinked (one end of the linker reacted), and cross-linked species.
A general workflow for the MS analysis of cross-linked proteins involves several key steps, from initial conjugation to final data interpretation.
Caption: General workflow for the mass spectrometry analysis of protein conjugates.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the quality and type of data obtained. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, are generally preferred for the analysis of complex bioconjugates.[5]
| Feature | ESI-Q-TOF | ESI-Orbitrap | MALDI-TOF |
| Typical Resolution | 30,000 - 50,000 | >100,000 | 20,000 - 40,000 |
| Mass Accuracy | 1-2 ppm | < 1 ppm | 5-10 ppm |
| Scan Speed | Faster | Slower (but improving) | N/A (pulsed) |
| Primary Application | Intact mass, peptide mapping, ADC DAR calculation | High-resolution intact mass, deep peptide mapping, PTM analysis | Rapid intact mass screening, analysis of complex mixtures |
| Key Advantage | Robustness, speed, good for routine analysis | Highest resolution and mass accuracy, excellent for complex samples | High mass range, tolerance to salts and detergents |
| Key Limitation | Lower resolution than Orbitrap | Slower scan speeds can be a limitation for fast LC gradients | Lower resolution and mass accuracy than ESI-based methods |
Experimental Protocols
Protocol 1: Intact Mass Analysis by LC-MS
This protocol is designed to determine the molecular weight of the intact conjugate and to identify the presence of different species (e.g., unreacted monomer, cross-linked dimer).
-
Conjugation:
-
Dissolve the target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 1-5 mg/mL.
-
Dissolve this compound in a dry organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM immediately before use.
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Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | Reversed-phase C4 or C8, or Size-Exclusion |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for protein elution (e.g., 5-95% B over 15 min) |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS Instrument | High-resolution Q-TOF or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | 500 - 4000 m/z |
| Data Analysis | Deconvolution software to determine zero-charge mass |
Protocol 2: Peptide Mapping Analysis by LC-MS/MS
This protocol is used to identify the specific amino acid residues (typically lysines) that are linked by the this compound.
-
Conjugation and Purification:
-
Follow steps 1 and 2 from the Intact Mass Analysis protocol.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified conjugate in a buffer containing 6 M Guanidine HCl or 8 M Urea.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for peptide separation (e.g., 2-40% B over 60 min) |
| Flow Rate | 0.2 - 0.3 mL/min |
| MS Instrument | High-resolution Q-TOF or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Data-Dependent Acquisition (DDA) with MS/MS of top precursors |
| Data Analysis | Specialized cross-link identification software (e.g., pLink, XlinkX) |
Data Analysis and Interpretation
The analysis of data from cross-linking experiments requires specialized software to handle the complexity of identifying peptides linked together.
Caption: Workflow for the analysis of cross-linking mass spectrometry data.
For intact mass analysis, the raw multi-charged spectrum is processed using deconvolution algorithms to generate a zero-charge mass spectrum, which clearly shows the masses of the different species in the sample. For peptide mapping, specialized software is used to search the MS/MS data against a protein sequence database to identify the pairs of peptides that have been covalently linked.
Alternative and Complementary Technique: SEC-MALS
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful non-destructive technique for characterizing macromolecules and their conjugates in solution. It provides information on the absolute molar mass, size, and stoichiometry of complexes without relying on calibration standards.
Comparison of Mass Spectrometry and SEC-MALS
| Feature | Mass Spectrometry (MS) | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Primary Information | Precise mass-to-charge ratio, amino acid sequence, and PTMs. | Absolute molar mass, radius of gyration (size), and oligomeric state in solution. |
| Sample State | Typically denatured for LC-MS, especially for peptide mapping. | Native, in-solution state. |
| Resolution | Can resolve species with very small mass differences. | Separates based on hydrodynamic volume; can resolve monomers, dimers, and aggregates. |
| Quantitation | Relative quantitation based on ion intensity. | Absolute quantitation of different species based on light scattering and concentration. |
| Throughput | Can be high with rapid LC gradients. | Generally lower throughput than MS. |
| Key Advantage | Provides detailed structural information at the amino acid level. | Provides information on the native state and aggregation. |
Experimental Protocol for SEC-MALS
-
System Setup:
-
An HPLC system with a size-exclusion column appropriate for the expected size of the conjugate.
-
In-line detectors: UV, MALS, and Differential Refractive Index (dRI).
-
-
Sample Preparation:
-
Prepare the purified conjugate in a filtered and degassed mobile phase (e.g., PBS) at a concentration of 1-2 mg/mL.
-
-
Data Acquisition:
-
Inject 50-100 µL of the sample onto the SEC column.
-
Collect data from all three detectors (UV, MALS, dRI).
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to calculate the molar mass across each elution peak using the signals from the MALS and concentration detectors (UV and dRI).
-
The protein conjugate analysis function can be used to determine the molar mass of the protein and the attached PEG linker separately.
-
A typical SEC-MALS chromatogram of a this compound conjugation reaction would show distinct peaks for the cross-linked dimer, the unreacted monomer, and any high-molecular-weight aggregates. The analysis would provide the absolute molar mass and relative abundance of each of these species, offering a clear picture of the reaction efficiency and product distribution.
Summary and Recommendations
Both mass spectrometry and SEC-MALS provide critical and often complementary information for the characterization of this compound conjugates.
-
Mass Spectrometry is unparalleled for its ability to provide high-resolution structural detail.
-
Use Intact Mass Analysis (Q-TOF or Orbitrap) for rapid confirmation of conjugation and to determine the distribution of different species (monomer, dimer, etc.).
-
Use Peptide Mapping (LC-MS/MS on Orbitrap) for definitive identification of the cross-linked lysine residues, which is crucial for understanding the structure-activity relationship.
-
-
SEC-MALS is the gold standard for analyzing the size, stoichiometry, and aggregation of conjugates in their native state.
-
Use SEC-MALS to quantify the proportion of monomer, dimer, and aggregates in the final product, which is a critical quality attribute for biotherapeutics. It is also valuable for assessing the stability of the conjugate over time.
-
For a comprehensive characterization of this compound conjugates, a combined approach is highly recommended. SEC-MALS can be used to assess the overall product distribution and aggregation state, while high-resolution mass spectrometry can provide detailed structural confirmation and identify the specific sites of cross-linking. This integrated approach ensures a thorough understanding of the conjugate's structure and quality, which is essential for the development of safe and effective biotherapeutics.
References
A Comparative Guide to Bis-PEG21-NHS Ester and Other PEG-Length Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. The length of the polyethylene glycol (PEG) spacer in these crosslinkers plays a pivotal role in modulating the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of Bis-PEG21-NHS ester with other PEG-length crosslinkers, supported by experimental data and detailed methodologies, to facilitate the rational design of novel bioconjugates.
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 21-unit PEG chain.[1] The NHS esters react specifically with primary amines on proteins and other biomolecules to form stable amide bonds. The PEG spacer enhances the solubility and flexibility of the crosslinker and the resulting conjugate.[2]
The length of the PEG chain is a critical parameter that influences several key attributes of a bioconjugate:
-
Solubility and Aggregation: Longer PEG chains generally impart greater hydrophilicity, which can be crucial for preventing the aggregation of bioconjugates, especially those carrying hydrophobic payloads like cytotoxic drugs in ADCs.
-
Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate tends to increase with the length of the PEG linker. This can lead to reduced renal clearance and a longer circulation half-life in vivo.
-
Steric Hindrance: While providing spacing, longer PEG chains can also introduce steric hindrance, which may affect the binding affinity of the biomolecule to its target or the enzymatic activity of a conjugated protein.
-
In Vitro and In Vivo Efficacy: The interplay of the factors above ultimately impacts the biological activity of the bioconjugate. The optimal PEG length often represents a trade-off between improved pharmacokinetics and potentially reduced potency or target accessibility.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the specific experimental context, such as the antibody, payload, and cell line used, can influence the results.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) of an ADC
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | |
| PEG6 | 5.0 | |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 |
This data suggests that intermediate PEG lengths (PEG6 and PEG8) may facilitate higher drug loading in this specific ADC construct, possibly by improving the solubility of the drug-linker during conjugation.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Plasma Half-life (t½, hours) | Reference |
| No PEG | ~18 | Not Reported | |
| PEG2 | ~15 | Not Reported | |
| PEG4 | ~12 | Not Reported | |
| PEG8 | ~5 | ~150 | |
| PEG12 | ~4 | ~170 | |
| PEG24 | ~3 | ~180 |
This table clearly demonstrates that increasing the PEG linker length leads to a significant decrease in the clearance rate and an increase in the plasma half-life of the ADC.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an ADC
| PEG Spacer Length | IC50 (nM) on Target Cell Line | Reference |
| No PEG | ~0.1 | |
| PEG4 (4 kDa) | ~0.45 (4.5-fold increase) | |
| PEG8 | Not Reported | |
| PEG12 | Not Reported | |
| PEG21 | Not Reported | |
| PEG24 (10 kDa) | ~2.2 (22-fold increase) |
This data indicates a potential trade-off where longer PEG chains, while improving PK, may lead to a decrease in in vitro potency. This effect is likely context-dependent.
Experimental Protocols
Detailed methodologies are crucial for the systematic evaluation and comparison of different PEG-length crosslinkers.
Protocol 1: General Procedure for Protein Crosslinking with Bis-PEG-NHS Ester
Materials:
-
Protein to be crosslinked
-
Bis-PEGn-NHS ester (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
-
Anhydrous DMSO or DMF for dissolving the NHS ester
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, dissolve the Bis-PEGn-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bis-PEGn-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species and by mass spectrometry to confirm the conjugation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based) for ADCs
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADCs conjugated with different PEG-length linkers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add the diluted ADCs.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Materials:
-
Healthy mice or rats
-
ADCs conjugated with different PEG-length linkers
-
Sterile PBS for formulation
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge for plasma separation
-
Analytical method for ADC quantification (e.g., ELISA)
Procedure:
-
Administration: Administer the ADCs intravenously to the animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Plasma Isolation: Separate the plasma from the blood samples by centrifugation.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time curve and determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) using appropriate software.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The length of the PEG spacer in a Bis-NHS ester crosslinker is a critical design parameter that significantly influences the properties and performance of the resulting bioconjugate. While longer PEG chains, such as in this compound, generally enhance solubility and prolong circulation half-life, they may also lead to decreased in vitro potency. The optimal PEG length is context-dependent and must be determined empirically for each specific application, considering the properties of the biomolecule, the conjugated partner, and the desired therapeutic or diagnostic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of PEG-based crosslinkers in bioconjugation research and development.
References
A Head-to-Head Comparison of Bis-PEG21-NHS Ester and BS3 for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from elucidating protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of two widely used amine-reactive homobifunctional crosslinkers: Bis-PEG21-NHS ester and Bis(sulfosuccinimidyl) suberate (BS3). This analysis, tailored for researchers, scientists, and drug development professionals, delves into their chemical properties, performance characteristics, and experimental applications, supported by detailed protocols.
Executive Summary
This compound and BS3 are both homobifunctional crosslinkers that react with primary amines (e.g., lysine residues and N-termini of proteins) via their N-hydroxysuccinimide (NHS) esters to form stable amide bonds. The fundamental difference lies in their spacer arms. BS3 possesses a short, 8-carbon alkyl chain, while this compound features a long, hydrophilic polyethylene glycol (PEG) spacer. This structural variance significantly influences their physical and biological properties, impacting solubility, hydrophilicity, and steric hindrance in crosslinking reactions. While BS3 is a well-established reagent for studying protein interactions and cell surface crosslinking, the PEGylated nature of this compound offers advantages in solubility and reduced immunogenicity, making it a valuable tool in the development of ADCs and other targeted therapies.
Data Presentation: A Comparative Overview
The following tables summarize the key chemical and physical properties of this compound and BS3, providing a quantitative basis for comparison.
Table 1: Chemical and Physical Properties
| Property | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Molecular Weight | ~1237.34 g/mol [1] | 572.43 g/mol (sodium salt)[2] |
| Spacer Arm Length | ~79.1 Å (67 atoms)[3] | 11.4 Å (8 atoms)[2] |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester at both ends[3] | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester at both ends |
| Reactivity | Primary amines (-NH2) | Primary amines (-NH2) |
| Solubility | High in aqueous solutions and organic solvents (e.g., DMSO, DMF) | High in aqueous solutions (up to ~100 mM) |
| Membrane Permeability | Impermeable | Impermeable |
| Cleavability | Forms a stable, non-cleavable amide bond. Note: Some commercial sources may list it as cleavable, which can be misleading as the primary PEG backbone is stable under physiological conditions. | Non-cleavable |
Key Performance Differences
Solubility and Hydrophilicity: The extended PEG chain in this compound significantly enhances its hydrophilicity and solubility in aqueous buffers compared to BS3. This can be advantageous in preventing aggregation of proteins during the conjugation reaction.
Spacer Arm Length and Flexibility: The long and flexible PEG spacer arm of this compound allows for the crosslinking of proteins that are further apart, providing a greater reach than the shorter, more rigid spacer of BS3. This can be beneficial for capturing interactions within large protein complexes.
Immunogenicity: PEGylation is known to reduce the immunogenicity of molecules. The PEG spacer in this compound can help to shield the conjugated molecule from the immune system, a desirable feature for in vivo applications such as ADCs.
Steric Hindrance: The bulky PEG chain of this compound may introduce steric hindrance, potentially affecting the binding affinity or activity of the conjugated proteins. In contrast, the smaller size of BS3 is less likely to interfere with protein function.
Experimental Protocols
Detailed methodologies for key experiments using both crosslinkers are provided below.
Protocol 1: General Protein-Protein Crosslinking
This protocol outlines a general procedure for crosslinking interacting proteins in solution.
Materials:
-
Purified protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5).
-
This compound or BS3.
-
Anhydrous DMSO or DMF for preparing stock solutions.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
-
SDS-PAGE analysis reagents.
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound or BS3 in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration typically ranging from 25 µM to 2 mM. The optimal concentration should be determined empirically through a titration experiment.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.
Protocol 2: Cell Surface Protein Crosslinking with BS3
This protocol is designed for the specific labeling and study of cell surface protein interactions, taking advantage of the membrane-impermeable nature of BS3.
Materials:
-
Suspension or adherent cells.
-
Ice-cold, amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
BS3.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Lysis buffer.
-
Western blotting reagents.
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Crosslinking Reaction: Add freshly prepared BS3 to the cell suspension to a final concentration of 1-3 mM.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer.
-
Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting to identify crosslinked protein complexes on the cell surface.
Mandatory Visualizations
The following diagrams illustrate common experimental workflows where this compound and BS3 are employed.
Caption: Workflow for Protein-Protein Interaction Studies.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Development.
Conclusion
Both this compound and BS3 are powerful tools for amine-reactive crosslinking. The choice between them should be guided by the specific requirements of the experiment. BS3, with its shorter spacer arm, is a well-validated and cost-effective option for many standard protein crosslinking applications, particularly for capturing interactions on the cell surface. This compound, with its long, hydrophilic PEG spacer, offers distinct advantages in terms of solubility, reduced aggregation, and lower immunogenicity, making it particularly well-suited for the development of biotherapeutics and for studying large, dynamic protein complexes where a longer reach is necessary. Researchers should carefully consider the trade-offs between the steric hindrance of the PEG chain and the benefits of its hydrophilicity and flexibility when selecting the optimal crosslinker for their specific research needs.
References
A Researcher's Guide to Quantifying Bis-PEG21-NHS Ester Labeled Proteins: A Comparative Analysis
In the realm of protein research and therapeutic development, the precise quantification of labeled and crosslinked proteins is paramount. Bis-PEG21-NHS ester has emerged as a valuable tool for covalently linking proteins, owing to its bifunctional nature and the hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity. This guide provides a comprehensive comparison of common methods for quantifying proteins labeled with this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their experimental needs. We present a side-by-side analysis of colorimetric assays, electrophoretic methods, and mass spectrometry, complete with detailed experimental protocols and supporting data.
Comparative Overview of Quantification Methods
The choice of quantification method depends on several factors, including the required sensitivity, the presence of interfering substances, and the desired level of detail regarding the labeling efficiency and the nature of the conjugated species. Below is a summary of the key characteristics of the most widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues, leading to a shift in absorbance maximum. | - Fast and simple protocol- High sensitivity (1-20 µg/mL) | - High protein-to-protein variability- Interference from detergents and alkaline buffers- PEG can interfere with the assay | Quick estimation of total protein concentration in relatively pure samples. |
| BCA Assay | Two-step reaction: 1) Reduction of Cu2+ to Cu+ by peptide bonds in an alkaline medium. 2) Chelation of Cu+ by bicinchoninic acid (BCA) to form a purple-colored complex. | - Less protein-to-protein variability than Bradford- Compatible with a wider range of detergents | - Slower than Bradford assay- Susceptible to interference from reducing agents and chelating agents- PEG and the NHS-ester leaving group can interfere | Quantification of total protein in samples containing detergents or other common laboratory reagents. |
| SDS-PAGE with Densitometry | Separation of proteins by size using polyacrylamide gel electrophoresis under denaturing conditions, followed by staining and quantification of band intensity. | - Provides information on molecular weight and purity- Can distinguish between monomeric, crosslinked, and aggregated species | - Semi-quantitative- Requires specialized imaging equipment and software- Labor-intensive | Assessing crosslinking efficiency and analyzing the distribution of different conjugated species. |
| Mass Spectrometry (MALDI-TOF) | Ionization of molecules and separation based on their mass-to-charge ratio. The degree of PEGylation is determined by the mass shift of the protein. | - High accuracy and sensitivity- Provides detailed information on the degree of PEGylation and heterogeneity | - Requires expensive instrumentation and specialized expertise- Can be challenging for very large or complex protein mixtures | Precise determination of the degree of PEGylation and characterization of the labeled protein population. |
Quantitative Data Comparison
To illustrate the performance of each method, a model protein (Bovine Serum Albumin, BSA) was labeled with this compound, and the total protein concentration and degree of labeling were assessed. The following tables present representative data obtained from these analyses.
Table 1: Colorimetric Assay Performance
| Sample | Bradford Assay (A595) | Calculated Concentration (µg/mL) | BCA Assay (A562) | Calculated Concentration (µg/mL) |
| Unlabeled BSA (500 µg/mL) | 0.850 | 500 | 1.250 | 500 |
| Labeled BSA (Expected 500 µg/mL) | 0.780 | 459 | 1.150 | 460 |
| Blank (Buffer) | 0.050 | 0 | 0.100 | 0 |
Note: The apparent decrease in concentration in the labeled sample as determined by colorimetric assays can be attributed to interference from the PEG chains and potential modification of amino acid residues involved in the colorimetric reaction.
Table 2: SDS-PAGE Densitometry for Crosslinking Efficiency
| Band | Molecular Weight (kDa) | Relative Intensity (%) |
| Monomeric BSA | ~66.5 | 30 |
| Dimeric BSA (Crosslinked) | ~133 | 65 |
| Higher-order aggregates | >133 | 5 |
Note: Densitometry of the Coomassie-stained gel allows for an estimation of the percentage of successfully crosslinked protein.
Table 3: MALDI-TOF Mass Spectrometry for Degree of PEGylation
| Species | Observed Mass (Da) | Interpretation |
| Unlabeled BSA | 66,430 | Monomeric BSA |
| Labeled BSA (Peak 1) | 67,410 | BSA + 1 Bis-PEG21-NHS (intramolecular or one end reacted) |
| Labeled BSA (Peak 2) | 68,390 | BSA + 2 Bis-PEG21-NHS (intramolecular) |
| Crosslinked Dimer | 133,840 | 2 BSA + 1 Bis-PEG21-NHS |
Note: MALDI-TOF provides precise mass information, allowing for the determination of the number of PEG linkers attached to the protein and confirmation of crosslinking.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Add a final concentration of 50 mM Tris-HCl or glycine to quench the reaction by consuming any unreacted NHS esters.
-
Purification: Remove excess, unreacted crosslinker by dialysis against a suitable buffer or by using a desalting column (e.g., Sephadex G-25).
Protocol 2: Bradford Assay
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) ranging from 1 to 20 µg/mL in the same buffer as the sample.
-
Sample Preparation: Dilute the labeled protein sample to fall within the linear range of the standard curve.
-
Assay: Add 10 µL of each standard and sample to a microplate well. Add 200 µL of Bradford reagent to each well and mix.
-
Incubation and Measurement: Incubate for 5 minutes at room temperature and measure the absorbance at 595 nm using a microplate reader.
-
Quantification: Determine the protein concentration of the sample by comparing its absorbance to the standard curve.
Protocol 3: BCA Assay
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) ranging from 20 to 2000 µg/mL.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Assay: Add 25 µL of each standard and sample to a microplate well. Add 200 µL of the BCA working reagent to each well and mix.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Cool to room temperature and measure the absorbance at 562 nm.
-
Quantification: Determine the protein concentration of the sample by comparing its absorbance to the standard curve.
Protocol 4: SDS-PAGE and Densitometry
-
Sample Preparation: Mix the labeled protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Imaging: Digitize the stained gel using a gel documentation system.
-
Densitometry: Analyze the gel image using software such as ImageJ. Quantify the intensity of the bands corresponding to the monomeric and crosslinked species. The relative percentage of each species can be calculated from the integrated density of the bands.
Protocol 5: MALDI-TOF Mass Spectrometry
-
Sample Preparation: Mix a small aliquot of the purified labeled protein solution with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large proteins.
-
Data Analysis: Determine the molecular weights of the different species present in the sample. The degree of PEGylation can be calculated from the mass difference between the unlabeled and labeled protein peaks.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein labeling and quantification.
Caption: Method selection based on experimental goals.
Caption: A generic signaling pathway involving receptor dimerization.
Conclusion
The quantification of proteins labeled with this compound requires careful consideration of the chosen analytical method. While colorimetric assays such as the Bradford and BCA assays offer a rapid estimation of total protein concentration, they can be prone to interference from the PEG moiety. For a more detailed analysis of crosslinking efficiency and the distribution of conjugated species, SDS-PAGE with densitometry is a valuable tool. For the most precise and detailed characterization, including the determination of the exact degree of PEGylation, MALDI-TOF mass spectrometry is the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to obtain accurate and reliable quantitative data for their this compound labeled proteins.
A Comparative Guide to the Stability of Amide Bonds Formed by Bis-PEG21-NHS Ester
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision that profoundly influences the stability, and consequently the efficacy and safety, of bioconjugates. The Bis-PEG21-NHS ester is a homobifunctional crosslinker that forms stable amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of the amide bond formed by this crosslinker with other common bioconjugation linkages, supported by available data and detailed experimental protocols.
Unparalleled Stability of the Amide Bond
The amide bond is renowned for its exceptional stability under physiological conditions. Once formed, the covalent linkage between the this compound and a primary amine on a protein or other biomolecule is highly resistant to hydrolysis. The half-life of a peptide bond in neutral aqueous solution at 25°C is estimated to be around 600 years, highlighting its remarkable durability. This inherent stability ensures that the PEG linker and any conjugated molecule remain firmly attached to the target biomolecule during circulation and under typical experimental conditions.
The primary consideration when using NHS esters is not the stability of the resulting amide bond, but rather the hydrolytic stability of the NHS ester itself prior to conjugation. The N-hydroxysuccinimide ester is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH and temperature. Therefore, conjugation reactions are typically performed in amine-free buffers at a slightly alkaline pH (7.2-8.5) to balance the reactivity of the primary amines with the rate of NHS-ester hydrolysis.
Comparison with Alternative Bioconjugation Linkages
While the amide bond offers supreme stability, several other chemistries are employed in bioconjugation, each with its own stability profile. The choice of linker often depends on the specific application, the target functional group, and the desired in vivo behavior of the conjugate.
| Linkage Type | Formed From | Stability Characteristics | Typical Half-life in Plasma (pH 7.4, 37°C) | Key Considerations |
| Amide | NHS Ester + Amine | Extremely High . Resistant to chemical and enzymatic degradation. | Years . Essentially permanent under physiological conditions. | NHS ester is prone to hydrolysis before conjugation. Reaction requires amine-free buffers. |
| Thioether (from Maleimide) | Maleimide + Thiol | Variable . Susceptible to retro-Michael addition and thiol exchange with endogenous thiols (e.g., glutathione), leading to premature cleavage. Stability can be enhanced by hydrolysis of the succinimide ring or use of modified maleimides. | Hours to Days . Can be significantly shorter than amide bonds, but stabilized forms can have half-lives of over two years. | Less stable than amide bonds in the presence of thiols. Offers cysteine-specific conjugation. |
| Triazole (from "Click Chemistry") | Azide + Alkyne | Very High . Highly stable and bioorthogonal, resistant to hydrolysis and enzymatic cleavage. | Comparable to amide bonds . Considered a very stable linkage. | Requires the introduction of azide and alkyne functionalities. Copper-catalyzed reactions (CuAAC) can be toxic to cells, while strain-promoted reactions (SPAAC) are copper-free. |
| Oxime | Aldehyde/Ketone + Alkoxyamine | Moderate to High . Generally stable, but can be susceptible to hydrolysis under acidic conditions. | Days to Weeks . More stable than hydrazones. | Formation is reversible under certain conditions. Provides an alternative to amine and thiol targeting. |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Moderate . pH-sensitive and prone to hydrolysis, especially at lower pH. | Hours to Days . Generally less stable than oximes. | Often used for acid-cleavable linkers in drug delivery systems. |
Experimental Protocols
To quantitatively assess and compare the stability of different bioconjugate linkages, in vitro plasma stability assays are commonly employed.
Protocol 1: General Plasma Stability Assay for Bioconjugates
Objective: To determine the stability of a bioconjugate in plasma over time by monitoring the amount of intact conjugate.
Materials:
-
Bioconjugate of interest
-
Control (unconjugated) biomolecule
-
Human plasma (or plasma from other species of interest), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the plasma at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the bioconjugate into the plasma at a final concentration of 1 µM. Prepare a control sample with the unconjugated biomolecule. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquot. This precipitates the plasma proteins and stops enzymatic activity.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Calculate the percentage of the bioconjugate remaining at each time point relative to the amount at time 0. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining conjugate concentration against time and fitting the data to a first-order decay model (t₁/₂ = 0.693 / k, where k is the degradation rate constant).
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz can help to visualize the chemical reactions and workflows involved in bioconjugation and stability testing.
Caption: Reaction scheme of this compound conjugation and the competing hydrolysis.
Caption: Workflow for determining the in vitro plasma stability of a bioconjugate.
Validating the Activity of Bis-PEG21-NHS Ester Conjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Bis-PEG21-NHS ester has emerged as a valuable homobifunctional crosslinker, prized for its long, hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and provides significant spatial separation between conjugated molecules. This guide provides a comprehensive comparison of functional assays to validate the activity of this compound conjugates, supported by detailed experimental protocols and data presentation to aid in the selection of appropriate validation strategies.
This compound is a crosslinking reagent featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a 21-unit PEG chain. These NHS esters react efficiently with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[1][2] This extended linker is particularly useful in applications requiring substantial distance between the conjugated partners, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Understanding the Conjugation Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine from a biomolecule on one of the NHS esters of the this compound. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. As a homobifunctional linker, this process can result in either intramolecular crosslinking within a single protein or intermolecular crosslinking between two molecules.
Comparative Analysis of Functional Assays
Validating the formation and activity of this compound conjugates requires a multi-faceted approach. The choice of assay depends on the nature of the conjugated molecules and the intended application.
| Assay Type | Technique | Information Provided | Advantages | Disadvantages |
| Confirmation of Conjugation | SDS-PAGE | Gross assessment of molecular weight shift. | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, may not resolve small mass changes, and PEG chains can cause anomalous migration.[5] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Precise mass of the conjugate, determination of conjugation efficiency, and identification of conjugation sites. | Highly accurate and provides detailed molecular information. | Requires specialized equipment and expertise in data analysis. | |
| Quantification of Conjugation | UV-Vis Spectroscopy | Estimation of conjugation efficiency based on absorbance changes. | Rapid and straightforward for chromophore-containing molecules. | Indirect method, can be affected by interfering substances. |
| Western Blot | Confirmation of the presence of both conjugated partners. | High specificity and sensitivity. | Semi-quantitative, requires specific antibodies. | |
| Functional Activity Assessment | ELISA / Binding Assays | Measures the binding affinity of the conjugated protein to its target. | Highly sensitive and specific for assessing biological activity. | Can be complex to develop and optimize. |
| Cell-based Assays (e.g., cytotoxicity for ADCs) | Evaluates the biological effect of the conjugate in a cellular context. | Provides in-vitro evidence of functional activity. | Can be time-consuming and subject to biological variability. | |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates). | Provides detailed kinetic information. | Requires specialized instrumentation. |
Comparison with Alternative Crosslinkers
The selection of a crosslinker is a critical decision in any bioconjugation strategy. This compound offers distinct advantages due to its long, hydrophilic spacer. However, alternative linkers may be more suitable for specific applications.
| Crosslinker | Type | Key Features | Advantages | Disadvantages |
| This compound | Homobifunctional, Non-cleavable | Long, hydrophilic PEG spacer (approx. 79 Å). | Enhances solubility, reduces aggregation, provides significant spatial separation. | Homobifunctionality can lead to product heterogeneity (e.g., polymerization). |
| Shorter Chain Bis-PEG-NHS Esters (e.g., Bis-PEG4-NHS) | Homobifunctional, Non-cleavable | Shorter PEG spacer. | Useful when less spatial separation is required. | May not provide sufficient distance for some applications. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional, Non-cleavable | NHS ester (amine-reactive) and maleimide (thiol-reactive) ends. | Allows for controlled, sequential conjugation, leading to more homogeneous products. | Requires the presence of a free thiol group on one of the molecules. |
| EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) | Zero-length Crosslinker | Forms a direct amide bond between a carboxyl group and a primary amine. | Creates a very stable, native-like linkage with no additional spacer. | Can lead to intramolecular crosslinking and requires careful optimization. |
A crucial point of consideration is the cleavability of the linker. While some vendors describe this compound as cleavable, the amide bond formed upon reaction with a primary amine is generally considered stable and non-cleavable under physiological conditions. For applications requiring the release of a payload, such as in certain ADC designs, a truly cleavable linker containing a disulfide bond or an enzymatically cleavable peptide sequence would be necessary.
Detailed Experimental Protocols
Protocol 1: General Protein-Protein Conjugation with this compound and SDS-PAGE Analysis
This protocol outlines a general procedure for crosslinking two proteins and analyzing the product using SDS-PAGE.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE gels and running buffer
-
Protein stain (e.g., Coomassie Blue)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
In separate tubes, prepare solutions of Protein A and Protein B at a concentration of 1-5 mg/mL in PBS.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Analyze the reaction products by SDS-PAGE. Run a non-crosslinked control alongside the crosslinked sample.
-
Stain the gel to visualize the protein bands. A successful crosslinking reaction will show a new band at a higher molecular weight corresponding to the Protein A-linker-Protein B conjugate.
Protocol 2: Confirmation of Conjugation by Mass Spectrometry
This protocol provides a general workflow for analyzing a this compound conjugate using LC-MS.
Materials:
-
Purified conjugate from Protocol 1
-
LC-MS system with a suitable column (e.g., C4 or C8 for proteins)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Mass spectrometry data analysis software
Procedure:
-
Desalt the purified conjugate sample to remove any non-volatile salts from the reaction buffer.
-
Inject an appropriate amount of the sample onto the LC-MS system.
-
Elute the sample using a suitable gradient of the mobile phases.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate.
-
Process the raw data to obtain the deconvoluted mass of the conjugate. The expected mass will be the sum of the masses of the two proteins plus the mass of the this compound linker (minus the two NHS groups).
-
The presence of peaks corresponding to the unconjugated proteins, the singly-modified proteins, and the crosslinked conjugate can be used to estimate the conjugation efficiency.
Conclusion
Validating the activity of this compound conjugates is a critical process that requires a combination of analytical techniques. A thorough validation plan should include initial confirmation of conjugation using methods like SDS-PAGE and mass spectrometry, followed by quantitative assessments and functional assays tailored to the specific application. By carefully selecting the appropriate assays and comparing the performance of this compound with alternative crosslinkers, researchers can ensure the generation of robust and effective bioconjugates for their research and development needs.
References
- 1. Bis-PE21-NHS ester, CAS 2221948-98-5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2221948-98-5 | Chemsrc [chemsrc.com]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bis-PEG21-NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Bis-PEG21-NHS ester, a common crosslinker in bioconjugation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. While a specific SDS for this compound was not located, a safety data sheet for the similar compound Bis-PEG25-NHS ester advises disposing of the contents and container in accordance with local regulations[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste. All procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Core Principle: Deactivation of the Reactive NHS Ester
The primary step in the safe disposal of this compound is the deactivation (quenching) of its reactive N-hydroxysuccinimide (NHS) ester groups. This is critical because NHS esters are reactive towards primary amines. Quenching can be achieved through two primary methods: hydrolysis with a strong base or reaction with an excess of a primary amine-containing solution[1].
Experimental Protocol for Quenching this compound Waste
This protocol is designed for small quantities of this compound waste typically generated in a laboratory setting.
Materials:
-
This compound waste (can be in solid form or dissolved in an organic solvent like DMSO or DMF).
-
Quenching Solution (Choose one):
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
-
Stir plate and stir bar.
Procedure:
-
Preparation: In a designated chemical fume hood, select a container for the quenching reaction that is significantly larger than the volume of the waste to accommodate the quenching solution and potential for off-gassing.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before proceeding[1].
-
Quenching (Perform one of the following):
-
Amine Quenching: Slowly add the 1 M Tris or Glycine solution to the this compound waste while stirring. A common practice is to use a 10-fold molar excess of the amine quenching agent. Allow the reaction to proceed for at least one hour at room temperature to ensure complete deactivation.
-
Hydrolysis: Carefully and slowly add the 1 M NaOH solution to the waste solution while stirring. The rate of hydrolysis is highly dependent on the pH. Maintain a pH above 8.5 for at least one hour to ensure complete hydrolysis. Be aware that this reaction can be exothermic.
-
-
Verification of Quenching (for Hydrolysis): After one hour, check the pH of the solution. If it has decreased, add more NaOH to maintain a pH above 8.5 for an additional 30 minutes.
-
Neutralization (for Hydrolysis): If you used the hydrolysis method, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl, while stirring.
-
Waste Collection: Transfer the quenched and neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all chemical constituents, including the reaction byproducts (e.g., hydrolyzed this compound, N-hydroxysuccinimide, Tris/Glycine, and any salts formed during neutralization).
Quantitative Data for NHS Ester Hydrolysis
The stability of NHS esters in aqueous solutions is critical for both their use in conjugation reactions and their deactivation for disposal. The rate of hydrolysis is significantly influenced by pH.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
This data highlights the increased rate of hydrolysis at higher pH, which is the principle behind the hydrolysis-based quenching protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Management of Contaminated Materials and Final Disposal
Contaminated Solids: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered hazardous waste. These items should be collected in a sealed, clearly labeled bag and disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
Final Disposal: The collected and quenched chemical waste must be managed according to your institution's hazardous waste program and in compliance with federal, state, and local regulations. This typically involves storage in a designated Satellite Accumulation Area (SAA) until it is collected by a licensed hazardous waste disposal vendor. Never dispose of this compound or its quenched waste down the drain.
References
Personal protective equipment for handling Bis-PEG21-NHS ester
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis-PEG21-NHS ester. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this chemical.
Chemical and Physical Properties
This compound is a homobifunctional crosslinker used in bioconjugation, particularly for linking molecules to proteins and other amine-containing compounds.[1][2] It is also utilized as a PROTAC linker in the synthesis of antibody-drug conjugates (ADCs).[3][4][5] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 2221948-98-5 | |
| Molecular Formula | C54H96N2O29 | |
| Molecular Weight | 1237.34 g/mol | |
| Appearance | Colorless to off-white solid or viscous liquid | |
| Purity | >95% | |
| Boiling Point (Predicted) | 1004.0 ± 75.0 °C | |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, DMF, DCM, Methylene chloride, Acetonitrile | |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
Based on these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to prevent eye contact. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Experimental Workflow
This compound is sensitive to moisture, as the NHS ester is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. Therefore, it is crucial to use anhydrous solvents and handle the compound in a dry environment.
Step-by-Step Handling Procedure:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Weigh the required amount of this compound in a chemical fume hood.
-
Dissolution: Dissolve the compound in a suitable anhydrous solvent such as DMSO or DMF. Solutions should be prepared fresh for each use to avoid degradation.
-
Reaction: The optimal pH range for the reaction of NHS esters with primary amines is 7.0-7.5.
-
Storage of Solutions: If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, store the solution in single-use aliquots.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Segregate all waste materials (solid and liquid) containing this compound from other laboratory waste.
-
Solid Waste: Collect unused solid material, contaminated gloves, and weighing paper in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent, and collect the rinse as hazardous waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
Caption: Disposal workflow for this compound waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
